(1R,2R)-2-Aminocyclohexanecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-19-0, 26685-83-6 | |
| Record name | trans-2-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26685-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid from Cyclohexene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (1R,2R)-2-aminocyclohexanecarboxylic acid, a valuable chiral building block in pharmaceutical development, starting from the readily available cyclohexene oxide. The synthesis strategy involves a key asymmetric aminolysis of the epoxide to establish the desired stereochemistry, followed by oxidation of the resulting amino alcohol to the target carboxylic acid. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from cyclohexene oxide is a multi-step process that prioritizes the early and efficient introduction of the desired stereochemistry. The core of this strategy lies in the enantioselective ring-opening of the meso-epoxide, cyclohexene oxide, with a suitable nitrogen source. This is followed by the oxidation of the primary alcohol functionality to a carboxylic acid. To ensure the compatibility of the reagents and to prevent unwanted side reactions, protection of the amino group is a crucial aspect of this synthesis. The overall transformation can be summarized in the following key steps:
-
Asymmetric Aminolysis of Cyclohexene Oxide: Stereoselective ring-opening of cyclohexene oxide to produce (1R,2R)-2-aminocyclohexanol.
-
N-Protection: Protection of the amino group of (1R,2R)-2-aminocyclohexanol, typically as a tert-butyloxycarbonyl (Boc) carbamate, to facilitate the subsequent oxidation step. In some asymmetric aminolysis protocols, the protecting group is introduced in situ.
-
Oxidation: Oxidation of the N-protected (1R,2R)-2-aminocyclohexanol to the corresponding N-protected this compound.
-
Deprotection: Removal of the protecting group to yield the final product, this compound.
Caption: Overall synthetic pathway.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis.
Asymmetric Aminolysis of Cyclohexene Oxide and N-Protection
A highly effective method for the enantioselective synthesis of protected trans-1,2-amino alcohols involves the use of an oligomeric (salen)Co-OTf catalyst.[1] This protocol allows for the direct formation of an N-protected amino alcohol in high yield and enantiomeric excess.
Experimental Protocol:
-
Catalyst Preparation: The oligomeric (salen)Co(III)OTf catalyst is prepared according to literature procedures.
-
Reaction Setup: To a solution of cyclohexene oxide (1.0 equiv) in a suitable solvent such as toluene is added phenyl carbamate (1.1 equiv).
-
Catalyst Addition: The oligomeric (salen)Co(III)OTf catalyst (0.5 mol %) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at 50 °C for 24 hours.
-
Work-up and N-Boc Protection:
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., dichloromethane).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a base such as triethylamine (1.5 equiv) are added.
-
The mixture is stirred at room temperature until the protection is complete (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude N-Boc protected (1R,2R)-2-aminocyclohexanol is purified by column chromatography.
-
| Parameter | Value | Reference |
| Catalyst | Oligomeric (salen)Co(III)OTf | [1] |
| Catalyst Loading | 0.5 mol % | [1] |
| Nucleophile | Phenyl Carbamate | [1] |
| Temperature | 50 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 91% (of oxazolidinone precursor) | [1] |
| Enantiomeric Excess | 95% ee | [1] |
Oxidation of N-Boc-(1R,2R)-2-Aminocyclohexanol
The Jones oxidation is a classic and effective method for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids.[2][3][4] The N-Boc protecting group is stable under the acidic conditions of the Jones oxidation.
Experimental Protocol:
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, and then carefully dilute with water. A typical preparation involves dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting to a final volume of 100 mL with water.[4]
-
Reaction Setup: Dissolve N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 equiv) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the solution to 0 °C in an ice bath.
-
Addition of Jones Reagent: Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green. Continue the addition until a faint orange color persists.
-
Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the green color is restored.
-
Work-up:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the chromium salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/H₂O) | [2][3][4] |
| Solvent | Acetone | [4] |
| Temperature | 0-20 °C | [4] |
| Typical Yield | High (often >80%) | [2] |
Deprotection of N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid
The final step is the removal of the N-Boc protecting group to yield the free amino acid. This is typically achieved under acidic conditions.[5][6][7][8][9]
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or dichloromethane.
-
Acid Addition: Add a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA in DCM).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The crude product, often obtained as the hydrochloride or trifluoroacetate salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography.
-
To obtain the free amino acid, the salt can be neutralized with a suitable base.
-
| Parameter | Value | Reference |
| Reagent | 4 M HCl in Dioxane or 20% TFA in DCM | [6][7] |
| Solvent | Dioxane or Dichloromethane | [6][7] |
| Temperature | Room Temperature | [6][7] |
| Typical Yield | Quantitative | [5] |
Workflow and Data Summary
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow diagram.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity/ee |
| 1. Asymmetric Aminolysis & N-Protection | Cyclohexene Oxide | N-Boc-(1R,2R)-2-Aminocyclohexanol | (salen)Co(III)OTf, Phenyl Carbamate, Boc₂O | ~80-90% (overall for 2 steps) | >95% ee |
| 2. Oxidation | N-Boc-(1R,2R)-2-Aminocyclohexanol | N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid | Jones Reagent | >80% | High chemical purity |
| 3. Deprotection | N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid | This compound | HCl or TFA | Quantitative | High chemical purity |
Conclusion
The chemoenzymatic approach described in this guide, employing an asymmetric aminolysis catalyzed by a chiral cobalt-salen complex, offers an efficient and highly stereoselective route to this compound from cyclohexene oxide. The subsequent N-protection, oxidation with Jones reagent, and final deprotection are robust and well-established transformations. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications. The use of clear, structured data and visual workflows aims to facilitate the practical implementation of this synthetic strategy.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mcours.net [mcours.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Enantioselective Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the enantioselective synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid, a crucial chiral building block in the development of pharmaceuticals and other bioactive molecules. The focus is on providing detailed, actionable information, including experimental protocols and comparative data, to enable researchers to implement and adapt these methods in a laboratory setting.
Introduction
This compound is a conformationally constrained β-amino acid. Its rigid cyclic structure is of significant interest in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The precise spatial arrangement of the amino and carboxylic acid functional groups in the (1R,2R) configuration is often critical for biological activity, making enantioselective synthesis a key challenge and a primary focus of this guide.
This document will explore two primary strategies for obtaining the enantiomerically pure (1R,2R)-isomer:
-
Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the high stereoselectivity of enzymes to separate a racemic mixture.
-
Asymmetric Hydrogenation: A catalytic method that employs a chiral catalyst to stereoselectively reduce a prochiral precursor.
Enzymatic Kinetic Resolution of cis-2-Aminocyclohexanecarboxamides
Enzymatic kinetic resolution is a widely used and effective method for the separation of enantiomers. This approach leverages the ability of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, the kinetic resolution of a racemic cis-2-aminocyclohexanecarboxamide using Candida antarctica lipase B (CAL-B) is a well-established method.[1]
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the enantioselective synthesis of this compound via enzymatic resolution.
Experimental Protocols
1. Synthesis of Racemic cis-2-Aminocyclohexanecarboxamide:
The starting racemic cis-2-aminocyclohexanecarboxamide can be prepared from commercially available racemic cis-2-aminocyclohexanecarboxylic acid through standard amidation procedures.
2. Enzymatic Kinetic Resolution: [1]
-
Materials:
-
Racemic cis-2-aminocyclohexanecarboxamide
-
Candida antarctica lipase B (CAL-B, immobilized, e.g., Novozym 435)
-
2,2,2-Trifluoroethyl butanoate (acylating agent)
-
tert-Butyl methyl ether (t-BuOMe)
-
tert-Amyl alcohol (t-AmOH)
-
-
Procedure:
-
To a solution of racemic cis-2-aminocyclohexanecarboxamide (1.0 mmol) in a mixture of t-BuOMe and t-AmOH, add CAL-B (50 mg/mL).
-
Initiate the reaction by adding 2,2,2-trifluoroethyl butanoate (0.1 M).
-
Shake the reaction mixture at 48 °C.
-
Monitor the progress of the reaction and the enantiomeric excess (ee) of the substrate and product by taking samples at intervals. Filter off the enzyme from the samples and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted amine.
-
After the reaction, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of N-acylated amine and unreacted amine can be separated by column chromatography.
-
3. Hydrolysis of (1R,2R)-N-Butyryl-2-aminocyclohexanecarboxamide:
-
Materials:
-
(1R,2R)-N-Butyryl-2-aminocyclohexanecarboxamide
-
Aqueous hydrochloric acid (e.g., 6 M HCl)
-
-
Procedure:
-
The separated (1R,2R)-N-butyryl-2-aminocyclohexanecarboxamide is subjected to acid hydrolysis.
-
Reflux the compound in 6 M HCl until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is neutralized, and the product, this compound, is isolated and purified, typically by crystallization or ion-exchange chromatography.
-
Quantitative Data
The following table summarizes representative data for the enzymatic resolution of cis-2-aminocyclohexanecarboxamide using CAL-B.
| Substrate | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |
| rac-cis-2-Aminocyclohexanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | t-BuOMe/t-AmOH | 48 | ~50 | >99 ((1R,2R)-N-acylated) | >99 ((1S,2S)-amine) |
Asymmetric Hydrogenation
Conceptual Reaction Pathway for Asymmetric Hydrogenation
References
Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the chiral resolution of racemic trans-2-aminocyclohexanecarboxylic acid, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical development and chemical research. This document details established experimental protocols, presents quantitative data from analogous resolutions, and visualizes the procedural workflows.
Introduction
trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) is a conformationally constrained β-amino acid. Its enantiomers are valuable building blocks in the synthesis of pharmaceuticals and peptidomimetics, where stereochemistry plays a crucial role in biological activity and specificity. The separation of the racemic mixture into its constituent (1R, 2R) and (1S, 2S) enantiomers is, therefore, a pivotal step in their application. This guide explores the primary techniques for achieving this separation: diastereomeric salt formation, enzymatic resolution, and chiral chromatography.
Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and widely used method for the chiral resolution of racemates. This technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Principle
The racemic mixture of (±)-trans-2-aminocyclohexanecarboxylic acid is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. This reaction forms two diastereomeric salts with different solubilities in a given solvent. The less soluble diastereomer crystallizes out of the solution and can be isolated by filtration. The more soluble diastereomer remains in the filtrate. The resolved enantiomer is then recovered from the purified diastereomeric salt by treatment with an acid or base to remove the resolving agent.
Common Resolving Agents
For the resolution of amino acids, chiral acids are commonly employed as resolving agents. Suitable candidates include:
-
L-(+)-Tartaric acid
-
D-(-)-Tartaric acid
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
Di-p-toluoyl-L-tartaric acid
Experimental Protocol: Resolution with L-(+)-Tartaric Acid (Adapted from the resolution of trans-1,2-diaminocyclohexane)
This protocol is adapted from established procedures for the resolution of structurally similar compounds, such as trans-1,2-diaminocyclohexane, and serves as a model for the resolution of trans-2-aminocyclohexanecarboxylic acid.[1][2]
Materials:
-
Racemic trans-2-aminocyclohexanecarboxylic acid
-
L-(+)-Tartaric acid
-
Distilled water
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 4M)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Salt Formation:
-
Dissolve L-(+)-tartaric acid (0.5 to 1.0 molar equivalent relative to the racemate) in a minimal amount of heated distilled water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the racemic trans-2-aminocyclohexanecarboxylic acid to the stirred solution. The amount of water should be just enough to achieve dissolution at an elevated temperature (e.g., 70-90°C).
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance precipitation.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water and then with cold methanol to remove impurities.
-
Dry the crystals to obtain the diastereomerically enriched salt. The enantiomeric excess (ee) of the salt can be improved by recrystallization.
-
-
Recovery of the Enantiomer:
-
Suspend the purified diastereomeric salt in dichloromethane.
-
Add a sodium hydroxide solution to neutralize the tartaric acid and liberate the free amino acid.
-
Separate the aqueous and organic layers. The enantiomerically enriched amino acid will be in the aqueous layer.
-
The resolving agent can be recovered from the aqueous layer by acidification.
-
The enantiomerically enriched trans-2-aminocyclohexanecarboxylic acid can be isolated from the aqueous solution, for instance, by ion-exchange chromatography or crystallization.
-
-
Isolation of the Other Enantiomer:
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process or by using the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid).
-
Quantitative Data for Analogous Resolutions
The following table summarizes quantitative data from the resolution of compounds structurally related to trans-2-aminocyclohexanecarboxylic acid. This data provides an indication of the potential efficiency of diastereomeric salt resolution.
| Racemic Compound | Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Citation |
| (±)-trans-1,2-Diaminocyclohexane | L-(+)-Tartaric Acid | 90% | >99% | [1][2] |
| (±)-trans-2-Benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | 92% | >99.5% (de of salt) | [3] |
| (±)-trans-1,2-Cyclohexanedicarboxylic acid | (S)-phenylethylamine | - | 97% | [4] |
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. This technique utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate.
Principle
In the context of trans-2-aminocyclohexanecarboxylic acid, enzymatic resolution is typically performed on a derivative, such as an ester. A lipase or protease is used to selectively catalyze the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated based on their different chemical properties (e.g., by extraction).
Key Enzymes
Lipases are commonly employed for the kinetic resolution of amino acid esters. A notable example is Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high enantioselectivity.[5]
Experimental Protocol: Enzymatic Hydrolysis of a trans-ACHC Ester (Model)
This is a generalized protocol based on the enzymatic resolution of other amino acid esters.
Materials:
-
Racemic methyl or ethyl ester of trans-2-aminocyclohexanecarboxylic acid
-
Lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid (e.g., HCl) and base (e.g., NaHCO3) for workup
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend the racemic ester of trans-2-aminocyclohexanecarboxylic acid in a phosphate buffer.
-
Add the lipase to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is reached.
-
-
Separation of Products:
-
Once the desired conversion is achieved, stop the reaction (e.g., by filtering off the immobilized enzyme).
-
Adjust the pH of the solution to basic (e.g., with NaHCO3) and extract the unreacted ester with an organic solvent like ethyl acetate.
-
Acidify the aqueous layer (e.g., with HCl) and extract the hydrolyzed amino acid with an organic solvent.
-
-
Recovery of Enantiomers:
-
Evaporate the solvent from the respective organic extracts to obtain the enantiomerically enriched ester and acid.
-
The recovered ester can be hydrolyzed to the corresponding amino acid if desired.
-
Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Resolution via Hydrolysis.
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle
A solution of the racemic trans-2-aminocyclohexanecarboxylic acid (or a suitable derivative) is passed through an HPLC column packed with a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.
Chiral Stationary Phases (CSPs)
A variety of CSPs are commercially available. For the separation of amino acids and their derivatives, common choices include:
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are versatile and widely used.
-
Pirkle-type CSPs: These are based on π-acid or π-base principles.
-
Macrocyclic glycopeptide-based CSPs: (e.g., vancomycin or teicoplanin) are effective for separating amino acids.
-
Ligand-exchange CSPs: These involve a chiral ligand coated on the stationary phase that forms diastereomeric metal complexes with the analytes.
General HPLC Method Development
-
Derivatization (Optional but often necessary): The amino and carboxylic acid groups can lead to poor peak shape and retention. Derivatization of the amino group (e.g., with a benzoyl or dinitrobenzoyl group) and/or the carboxylic acid group (e.g., to form a methyl or ethyl ester) is often performed to improve chromatographic behavior.
-
Column Screening: Test a range of CSPs (polysaccharide, Pirkle-type, etc.) with a standard mobile phase (e.g., hexane/isopropanol for normal phase or an aqueous buffer with an organic modifier for reversed-phase).
-
Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase composition (e.g., the ratio of organic modifiers, the type and concentration of additives like trifluoroacetic acid or diethylamine) to achieve baseline resolution.
-
Parameter Optimization: Fine-tune other parameters such as flow rate and column temperature to maximize resolution and efficiency.
Logical Relationship in Chiral HPLC Method Development
References
- 1. researchgate.net [researchgate.net]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
Spectroscopic Data and Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (1R,2R)-2-Aminocyclohexanecarboxylic acid, a non-proteinogenic amino acid of interest in peptide chemistry and drug development. Due to the limited availability of published experimental spectra for this specific stereoisomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a comprehensive analysis of expected Infrared (IR) absorption bands. Detailed experimental protocols for obtaining such spectra are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, also known as trans-2-Aminocyclohexanecarboxylic acid. These predictions are based on computational algorithms and provide a reliable estimate for spectral interpretation. The IR data is a compilation of characteristic absorption frequencies for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Data
Solvent: D₂O
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 (CH-COOH) | 2.55 | ddd |
| 2 (CH-NH₂) | 3.10 | ddd |
| 3, 7 (CH₂) | 1.25 - 1.55 | m |
| 4, 6 (CH₂) | 1.70 - 1.90 | m |
| 5 (CH₂) | 2.00 - 2.20 | m |
Note: The protons of the amine (NH₂) and carboxylic acid (COOH) groups are typically exchanged with deuterium in D₂O and are therefore not observed. The chemical shifts and multiplicities of the cyclohexyl protons are complex due to overlapping signals and second-order effects.
Table 2: Predicted ¹³C NMR Data
Solvent: D₂O
| Atom Number | Predicted Chemical Shift (ppm) |
| C=O | 181.5 |
| C1 (CH-COOH) | 50.0 |
| C2 (CH-NH₂) | 59.0 |
| C3, C7 | 24.5 |
| C4, C6 | 28.0 |
| C5 | 32.0 |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |
| 3300–2500 | Carboxylic Acid | O-H stretch | Broad, Strong |
| 3500–3300 | Amine | N-H stretch | Medium |
| 2950–2850 | Alkane | C-H stretch | Strong |
| 1710–1680 | Carboxylic Acid | C=O stretch | Strong |
| 1650–1580 | Amine | N-H bend | Medium |
| 1470–1450 | Alkane | C-H bend | Medium |
| 1320–1000 | Carboxylic Acid | C-O stretch | Strong |
| 950–910 | Carboxylic Acid | O-H bend | Medium |
Experimental Protocols
The following sections detail standardized procedures for acquiring NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tube (5 mm, high precision)
-
Pipettes
-
Small vial
Procedure:
-
Weigh the appropriate amount of the amino acid sample and transfer it to a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Gently agitate the vial to dissolve the sample completely. Sonication may be used to aid dissolution.
-
Once a clear, homogeneous solution is obtained, carefully transfer the solution into the NMR tube using a pipette.
-
Ensure the height of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer (typically 4-5 cm).
-
Cap the NMR tube and wipe the outside clean.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The use of a deuterium lock on the D₂O signal is standard. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade potassium bromide (KBr, ~200 mg), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared spectrometer
Procedure:
-
Place a small amount of KBr (~200 mg) into an agate mortar and grind it to a fine powder to ensure it is free of lumps.
-
Add 1-2 mg of the amino acid sample to the mortar.
-
Grind the sample and KBr together thoroughly for several minutes to ensure a homogeneous mixture and to reduce the particle size.
-
Transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run for background correction.
Workflow Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and its spectroscopic output.
Caption: Workflow for Spectroscopic Analysis.
Caption: From Molecular Structure to Spectroscopic Output.
Crystal Structure of (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide to its Oligomeric Assemblies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the structural characteristics of (1R,2R)-2-Aminocyclohexanecarboxylic Acid, a molecule of significant interest in peptidomimetics and drug development. A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the crystal structure of the monomeric form of this compound has not been reported. However, detailed structural information is available for its oligomers, which provide crucial insights into the conformational preferences and intermolecular interactions of this β-amino acid. This guide presents a detailed analysis of the crystal structures of a tetramer and a hexamer of trans-2-aminocyclohexanecarboxylic acid, offering valuable data for researchers in the field.
Introduction
This compound is a cyclic β-amino acid that serves as a fundamental building block for the synthesis of β-peptides. These unnatural oligomers have garnered considerable attention due to their ability to form stable secondary structures, such as helices and sheets, and their resistance to proteolytic degradation, making them attractive candidates for the development of novel therapeutic agents. Understanding the intrinsic structural properties of the constituent monomers is paramount for the rational design of β-peptides with specific folded architectures. In the absence of a monomer crystal structure, the analysis of its short oligomers provides the most reliable experimental insight into its structural behavior.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through various established methods. A common approach involves the resolution of a racemic mixture of the corresponding N-protected derivative.
Experimental Protocol: Synthesis and Resolution
A representative protocol for the synthesis involves the following key steps:
-
N-Benzoylation of racemic trans-2-aminocyclohexanecarboxylic acid: The racemic mixture is treated with benzoyl chloride in the presence of a base to yield (±)-N-benzoyl-trans-2-aminocyclohexanecarboxylic acid.
-
Resolution with a chiral amine: The racemic N-benzoyl derivative is resolved using an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine. The diastereomeric salts are separated by fractional crystallization.
-
Hydrolysis to obtain the free amino acid: The desired diastereomeric salt is hydrolyzed with a strong acid (e.g., HCl) to remove the N-benzoyl protecting group, followed by purification to yield the enantiomerically pure this compound.
Crystal Structure of Oligomers
The solid-state structures of a tetramer and a hexamer of trans-2-aminocyclohexanecarboxylic acid have been determined by X-ray crystallography. These structures reveal a remarkable propensity for this β-amino acid to form a stable helical conformation.
Helical Conformation
Both the tetramer and the hexamer adopt a right-handed 14-helix conformation in the solid state. This helical structure is characterized by intramolecular hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. This 14-membered ring hydrogen-bonding pattern is a defining feature of the secondary structure of β-peptides derived from trans-2-aminocyclohexanecarboxylic acid.
Crystallographic Data
The crystallographic data for the tetramer and hexamer are summarized in the tables below.
Table 1: Crystallographic Data for the Tetramer of trans-2-Aminocyclohexanecarboxylic Acid
| Parameter | Value |
| Empirical Formula | C28H46N4O5 |
| Formula Weight | 534.70 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.123(2) |
| b (Å) | 13.456(3) |
| c (Å) | 11.567(2) |
| β (°) | 109.54(3) |
| Volume (Å3) | 1483.1(5) |
| Z | 2 |
| Density (calculated) (g/cm3) | 1.196 |
Table 2: Crystallographic Data for the Hexamer of trans-2-Aminocyclohexanecarboxylic Acid
| Parameter | Value |
| Empirical Formula | C42H68N6O7 |
| Formula Weight | 785.03 |
| Crystal System | Trigonal |
| Space Group | R3 |
| a (Å) | 26.543(5) |
| b (Å) | 26.543(5) |
| c (Å) | 10.987(2) |
| Volume (Å3) | 6696(2) |
| Z | 6 |
| Density (calculated) (g/cm3) | 1.169 |
Experimental Protocol: Crystallization and Structure Determination
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of solvent from a solution of the respective oligomer.
-
Crystallization of the Tetramer: The tetramer was dissolved in a mixture of methanol and chloroform. Slow evaporation of the solvent at room temperature yielded colorless, needle-like crystals.
-
Crystallization of the Hexamer: The hexamer was dissolved in a mixture of methanol and 1,2-dichloroethane. Slow evaporation of the solvent at room temperature yielded colorless, prismatic crystals.
-
X-ray Data Collection and Structure Refinement: Data were collected on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F2.
Conclusion
While the crystal structure of monomeric this compound remains to be determined, the analysis of its oligomers provides invaluable structural information. The pronounced tendency of this β-amino acid to form a stable 14-helical secondary structure is a key finding that informs the design of novel β-peptides with predictable and stable conformations. The detailed crystallographic data and experimental protocols presented in this guide serve as a critical resource for researchers engaged in the fields of peptidomimetics, drug discovery, and materials science. Further studies to obtain the crystal structure of the monomer are warranted to provide a more complete understanding of its intrinsic conformational landscape.
Physical and chemical properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthetic approaches for (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This non-proteinogenic β-amino acid is a critical chiral building block used to introduce conformational constraints in peptides, making it a valuable tool in the design of peptidomimetics, foldamers, and other structured macromolecules for therapeutic and materials science applications.
Core Physical and Chemical Properties
This compound, a trans-isomer of 2-aminocyclohexanecarboxylic acid, possesses distinct properties owing to its constrained alicyclic structure. The quantitative data for this compound are summarized below.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | trans-(1R,2R)-2-Aminocyclohexane-1-carboxylic acid | - |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| CAS Number | 26685-83-6 | |
| Appearance | White to light yellow powder or crystal | - |
| Purity | >98.0% (GC) | |
| Specific Rotation | [α]20/D = -74.0 to -79.0° (c=1, H₂O) | |
| Solubility | Soluble in water | - |
Table 2: Computed Properties
| Property | Value | Source(s) |
| Monoisotopic Mass | 143.094628657 Da | [1][2] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
| LogP (Predicted) | -1.5 | [1][2] |
Synthesis and Chiral Resolution
The enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture of trans-2-aminocyclohexanecarboxylic acid. Asymmetric synthesis is also a viable, albeit often more complex, route.
Experimental Protocol 1: Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid
Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.[3][4] The racemic trans-amino acid is reacted with a chiral resolving agent, such as an enantiomerically pure acid or base, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4]
1. Materials and Reagents:
-
Racemic trans-2-Aminocyclohexanecarboxylic acid
-
Chiral resolving agent (e.g., (R)-(+)-Tartaric acid, (S)-(-)-Mandelic acid)
-
Solvent (e.g., Methanol, Ethanol, Water, or a mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
2. Procedure:
-
Salt Formation: Dissolve the racemic trans-2-aminocyclohexanecarboxylic acid in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-tartaric acid) in the same solvent.
-
Crystallization: Combine the two solutions. The mixture is slowly cooled to room temperature and then potentially further cooled in an ice bath to induce crystallization of one of the diastereomeric salts. The salt of the desired (1R,2R)-amino acid with the resolving agent will preferentially precipitate if the correct resolving agent and solvent system are chosen.
-
Isolation: The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The process of recrystallization may be repeated to enhance diastereomeric purity.
-
Liberation of the Free Amino Acid: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to deprotonate the carboxylic acid and neutralize the resolving agent.
-
Extraction: The aqueous solution is then acidified with HCl to protonate the amino group and bring the amino acid to its isoelectric point, causing it to precipitate or allowing for extraction with an organic solvent. The resolving agent remains in the aqueous layer.
-
Final Purification: The isolated enantiomerically pure amino acid is collected, washed, and dried. Purity and optical rotation are confirmed analytically.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Application in Peptide Synthesis
This compound is a β-amino acid analog used to synthesize "β-peptides." Oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to adopt a stable 14-helix secondary structure, a conformation stabilized by 14-membered hydrogen-bonded rings.[5][6] This predictable folding propensity makes it a powerful tool for designing peptides with defined, stable secondary structures for various applications, including mimicking protein helices and developing protease-resistant therapeutics.
Experimental Protocol 2: General Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide chain typically follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.
1. Materials and Reagents:
-
Fmoc-(1R,2R)-ACHC-OH
-
SPPS resin (e.g., Rink Amide or Wang resin)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
2. Procedure:
-
Resin Swelling: The resin is swollen in DMF/DCM.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.
-
Activation and Coupling: Fmoc-(1R,2R)-ACHC-OH (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the deprotected resin, and the coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final residue is removed.
-
Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA-based).
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 6. bif.wisc.edu [bif.wisc.edu]
Commercial suppliers of enantiopure (1R,2R)-2-Aminocyclohexanecarboxylic Acid
An In-depth Technical Guide to Enantiopure (1R,2R)-2-Aminocyclohexanecarboxylic Acid
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and application of enantiopure this compound.
Commercial Availability and Supplier Specifications
Enantiopure this compound is a key chiral building block in synthetic organic chemistry and drug discovery. A number of chemical suppliers provide this compound, often with varying levels of purity and in different quantities. Below is a summary of typical specifications from commercial vendors.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | Purity (Typical) | Enantiomeric Excess (e.e.) | Appearance | Available Quantities |
| Sigma-Aldrich | 97% | Not specified | White to off-white powder | 250mg, 1g |
| TCI America | >98.0% (T) | >98.0% (Chiral HPLC) | White to almost white crystalline powder | 1g, 5g |
| Alfa Aesar | 98% | Not specified | White to off-white powder | 1g, 5g |
| Combi-Blocks | >97.0% | >97.0% | White to light-yellow solid | 1g, 5g, 10g |
Experimental Protocols
Quality Control: Determination of Enantiomeric Excess by Chiral HPLC
Verifying the enantiomeric purity of this compound is crucial for its application in stereospecific synthesis. A common method involves derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Derivatization: The primary amine of the amino acid is typically derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral HPLC column. Alternatively, the amino acid can be analyzed directly on a chiral HPLC column.
-
Chiral HPLC Analysis (Direct Method):
-
Column: A chiral stationary phase, such as a cyclodextrin-based or Pirkle-type column, is used.
-
Mobile Phase: A mixture of organic solvents (e.g., hexane, isopropanol) and a modifier (e.g., trifluoroacetic acid) is employed. The exact composition is optimized for the specific column and compound.
-
Detection: UV detection is commonly used, typically at a wavelength where the compound or its derivative absorbs.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Experimental Workflow for Enantiomeric Excess Determination
Caption: Workflow for determining enantiomeric excess via chiral HPLC.
Application in Synthesis: As a Chiral Building Block
This compound is frequently used in the synthesis of peptidomimetics and other complex chiral molecules. Its rigid cyclohexane backbone imparts conformational constraint, which is a desirable feature in drug design.
Logical Flow of Incorporation into a Peptide Mimic
Caption: Logical flow for incorporating the title compound into a peptidomimetic.
Signaling Pathways and Relevance in Drug Development
While this compound is not itself a signaling molecule, it serves as a scaffold for compounds that can interact with various biological targets. For instance, peptidomimetics containing this moiety can be designed to inhibit protein-protein interactions (PPIs) that are critical in disease-related signaling pathways.
Hypothetical Mechanism of Action for a Drug Candidate
Caption: Hypothetical inhibition of a protein-protein interaction by a drug candidate.
A Technical Guide to Cyclic β-Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic β-amino acids are conformationally constrained building blocks that have garnered significant attention in medicinal chemistry and drug discovery. Their incorporation into peptides and small molecules offers a powerful strategy to enhance metabolic stability, improve receptor affinity and selectivity, and control molecular conformation. This technical guide provides an in-depth review of the synthesis, conformational analysis, and biological applications of cyclic β-amino acids, with a focus on their role in the development of novel therapeutics.
Synthesis of Cyclic β-Amino Acids and Peptides
The synthesis of cyclic β-amino acids and their subsequent incorporation into peptides can be achieved through both solution-phase and solid-phase methodologies. The choice of method often depends on the desired scale and the specific chemical functionalities of the target molecule.
Solution-Phase Synthesis of a Cyclic Hexapeptide
Experimental Protocol:
A representative solution-phase synthesis of a cyclic hexapeptide involves the following key steps:
-
Linear Peptide Synthesis: The linear hexapeptide precursor is synthesized, often with protecting groups on reactive side chains and the termini.
-
Deprotection: The N- and C-terminal protecting groups of the linear peptide are removed to allow for intramolecular cyclization. For example, a Boc-protected N-terminus can be deprotected using trifluoroacetic acid (TFA), and a methyl ester at the C-terminus can be saponified using a base like sodium hydroxide.
-
Cyclization: The deprotected linear peptide is dissolved in a suitable organic solvent (e.g., dichloromethane) at a high dilution to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt), is added to facilitate the formation of the amide bond. The reaction is typically stirred at room temperature for an extended period (e.g., 3 days).
-
Purification: The crude cyclic peptide is purified using techniques such as extraction and column chromatography to remove unreacted starting materials, reagents, and side products.
Solid-Phase Synthesis of Cyclic Peptides
Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of linear peptide precursors, which can then be cyclized either on-resin or after cleavage from the solid support.
Experimental Protocol (Hydrazide Method):
-
Resin Preparation: A 2-chlorotrityl chloride resin is often used, to which the C-terminal amino acid is attached as a hydrazide.
-
Peptide Elongation: The peptide chain is assembled on the resin using standard Fmoc-based SPPS protocols. This involves sequential deprotection of the Fmoc group with a base (e.g., piperidine in DMF) and coupling of the next Fmoc-protected amino acid using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as Oxyma pure to minimize racemization.
-
Cleavage from Resin: Once the linear peptide hydrazide is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, thioanisole, ethanedithiol) to remove side-chain protecting groups.
-
Cyclization: The crude linear peptide hydrazide is dissolved in a suitable solvent. In situ formation of a thioester is achieved by reacting the C-terminal hydrazide with sodium nitrite. This is followed by an intramolecular S-to-N acyl migration to yield the final cyclic peptide[1].
-
Purification: The final cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis of Cyclic β-Amino Acid-Containing Peptides
The defining feature of cyclic β-amino acids is their ability to impart conformational rigidity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of these molecules in solution.
Experimental Protocol for NMR Analysis
-
Sample Preparation: The purified cyclic peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) at a concentration typically in the millimolar range.
-
1D and 2D NMR Data Acquisition: A series of NMR experiments are performed, including:
-
1D ¹H NMR: To observe the overall proton spectrum and assess sample purity.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: The acquired spectra are analyzed to assign all proton and carbon resonances to specific atoms in the molecule.
-
Extraction of Conformational Restraints: NOE cross-peaks are integrated to derive interproton distance restraints. Vicinal coupling constants (e.g., ³J(HN,Hα)) can be measured to obtain dihedral angle restraints using the Karplus equation.
-
Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the NMR data.
-
Quantitative Conformational Data
The following table summarizes key NMR parameters that provide quantitative insights into the conformation of cyclic peptides containing β-amino acids.
| Parameter | Description | Typical Values and Interpretation |
| ³J(HN,Hα) Coupling Constant | A measure of the dihedral angle (φ) between the N-H and Cα-H bonds. | Small values (~3-5 Hz) are indicative of α-helical conformations, while larger values (~8-10 Hz) suggest extended or β-sheet structures. |
| Amide Proton Temperature Coefficient (dδ/dT) | The change in the chemical shift of an amide proton with temperature. | Values less negative than -4.5 ppb/K suggest the amide proton is involved in an intramolecular hydrogen bond and is shielded from the solvent. |
| Nuclear Overhauser Effects (NOEs) | The transfer of nuclear spin polarization from one nucleus to another through space. | The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons, providing precise distance information. |
Biological Applications and Structure-Activity Relationships
Cyclic β-amino acids have been successfully incorporated into a variety of biologically active molecules, including antimicrobial peptides, enzyme inhibitors, and receptor ligands. Understanding the quantitative structure-activity relationship (QSAR) is crucial for optimizing the therapeutic potential of these compounds.
In Vitro Anticancer Activity Assay
Experimental Protocol (MTT Assay):
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclic β-amino acid-containing compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
Quantitative Structure-Activity Relationship (QSAR) of Antimicrobial Peptides
QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For antimicrobial peptides, key descriptors often include hydrophobicity, charge, and amphipathicity.
| Peptide Descriptor | Influence on Antimicrobial Activity |
| Hydrophobicity | A certain level of hydrophobicity is required for membrane interaction, but excessive hydrophobicity can lead to self-aggregation and loss of activity[2]. |
| Cationic Charge | Positive charges facilitate the initial interaction with the negatively charged bacterial membrane. |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues is crucial for membrane disruption and antimicrobial action. |
Signaling Pathways and Molecular Interactions
Cyclic β-amino acid-containing peptides can act as potent and selective ligands for various receptors, including G protein-coupled receptors (GPCRs).
GPCR Signaling Pathway
The following diagram illustrates a generalized GPCR signaling cascade initiated by the binding of a peptide ligand.
References
(1R,2R)-2-Aminocyclohexanecarboxylic Acid CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and safety data for (1R,2R)-2-Aminocyclohexanecarboxylic Acid, a key building block in pharmaceutical development and chemical synthesis.
Core Chemical Data
This compound is a non-proteinogenic amino acid derivative. Its stereospecific structure makes it a valuable chiral synthon in the synthesis of complex molecules.
CAS Number: 26685-83-6[1][2][3]
A hydrochloride salt of this compound is also available with the CAS Number: 158414-46-1.[4]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light yellow powder or crystal | [1] |
| Molecular Formula | C7H13NO2 | [5] |
| Molecular Weight | 143.18 g/mol | [5] |
| Melting Point | >300 °C / 572 °F | [6] |
| Purity | >98.0% | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.
Hazard Identification
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning[3]
Precautionary Measures and First Aid
| Precautionary Statement | GHS Code | Description |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P264 | Wash skin thoroughly after handling.[3] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols & Handling Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms arise.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]
Always ensure that medical personnel are aware of the material involved and take necessary precautions for their own safety.
References
- 1. This compound | 26685-83-6 | TCI AMERICA [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 158414-46-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
The Stereochemical Landscape of Aminocyclohexanecarboxylic Acids: A Technical Guide to Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminocyclohexanecarboxylic acids (ACHCs) represent a pivotal class of cyclic β-amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid cyclohexane scaffold provides a conformationally constrained framework, making them valuable building blocks for synthesizing peptidomimetics, therapeutic agents, and molecular probes. The stereochemistry of ACHCs, arising from the relative positions of the amino and carboxylic acid groups on the cyclohexane ring, dictates their biological activity and pharmacological properties. This technical guide provides an in-depth exploration of the discovery, isolation, and stereochemical differentiation of aminocyclohexanecarboxylic acid isomers, with a focus on the 2-, 3-, and 4-substituted congeners. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Synthesis and Discovery of Stereoisomers
The synthesis of aminocyclohexanecarboxylic acid stereoisomers typically involves the reduction of aminobenzoic acid precursors, leading to a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and pressure.
Synthesis of 4-Aminocyclohexanecarboxylic Acid Stereoisomers
A common route to a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid.
Experimental Protocol: Synthesis of a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid
-
Reaction Setup: In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and a 10% aqueous solution of sodium hydroxide (100.0 mL).
-
Hydrogenation: Stir the mixture at 100°C under a hydrogen pressure of 15 bar.
-
Reaction Monitoring: Monitor the reaction progress over 20 hours using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol/ammonia (5:5:1, v/v/v) and ninhydrin as a staining agent.
-
Analysis: Upon completion, Nuclear Magnetic Resonance (NMR) analysis is used to determine the ratio of cis to trans isomers. This procedure has been reported to yield a cis:trans ratio of approximately 1:4.6.
Synthesis of 2- and 3-Aminocyclohexanecarboxylic Acid Stereoisomers
The synthesis of 2- and 3-aminocyclohexanecarboxylic acid stereoisomers can be achieved through various synthetic routes, often involving multi-step sequences and stereoselective reactions to control the relative stereochemistry of the amino and carboxyl groups. For instance, the synthesis of cis-3-aminocyclohexanecarboxylic acid enantiomers has been described via unsaturated intermediates, allowing for stereospecific transformations.
Isolation and Separation of Stereoisomers
The separation of the resulting stereoisomeric mixtures is a critical step in obtaining pure, biologically active compounds. A variety of techniques are employed, including fractional crystallization, selective esterification, and chiral chromatography.
Separation of Cis and Trans Diastereomers
Fractional Crystallization: This classical method exploits the differences in solubility between the cis and trans isomers. While conceptually simple, it can be a low-yield process.
Selective Esterification: This technique leverages the differential reactivity of the cis and trans isomers. For instance, the cis isomer can be selectively esterified, allowing for the isolation of the unreacted trans isomer.
Experimental Protocol: Selective Esterification of N-Boc-protected 4-Aminocyclohexanecarboxylic Acid
-
Reaction Mixture: A mixture of cis- and trans-N-Boc-4-aminocyclohexanecarboxylic acid (1.0 equivalent, cis:trans ratio of 1:3.6) is suspended in acetone.
-
Base Addition: Potassium carbonate (1.2 equivalents relative to the cis isomer content) is added to the suspension.
-
Esterification: Methyl bromide (2.0 equivalents relative to the cis isomer content) is added, and the reaction mixture is stirred at 60°C for 3 hours.
-
Isolation: The precipitated product, which is the methyl ester of the cis isomer, is filtered off, leaving the trans isomer in the filtrate. The trans isomer can then be isolated and purified.
Chiral Resolution of Enantiomers
Once the diastereomers are separated, the resolution of the remaining racemic mixtures into their constituent enantiomers is often necessary, as different enantiomers can exhibit distinct pharmacological profiles. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Chiral Resolution using Tartaric Acid
-
Salt Formation: A racemic mixture of the aminocyclohexanecarboxylic acid is dissolved in a suitable solvent (e.g., water or methanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, is added to the solution.
-
Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility.
-
Isolation: The crystals are collected by filtration and washed with a cold solvent.
-
Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure amino acid.
Data Presentation
Synthesis and Separation Yields
| Product | Starting Material | Method | Yield (%) | Purity/Stereoisomeric Ratio | Citation |
| cis/trans-4-Aminocyclohexanecarboxylic acid | p-Aminobenzoic acid | Catalytic Hydrogenation | Not specified | cis:trans = 1:4.6 | |
| trans-4-Aminocyclohexanecarboxylic acid derivative | cis/trans-N-Boc-4-aminocyclohexanecarboxylic acid | Selective Esterification | 47% (overall from p-aminobenzoic acid) | >95% trans | |
| (1R,3S)-3-Aminocyclohexanecarboxylic acid | cis/trans-Cyclohexane-1,3-dicarboxylic acid | Enzymatic Desymmetrization & Curtius Rearrangement | Not specified | High e.e. | [1] |
Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Citation |
| cis-4-Aminocyclohexanecarboxylic acid | 1.4-1.6 (m, 4H), 1.8-2.0 (m, 4H), 2.4-2.6 (m, 1H), 3.0-3.2 (m, 1H) | 28.5, 30.5, 42.5, 45.0, 178.0 | 3400-2500 (br), 1710 (C=O), 1640 (N-H bend), 1540 | [2] |
| trans-4-Aminocyclohexanecarboxylic acid | 1.2-1.4 (m, 4H), 2.0-2.2 (m, 4H), 2.2-2.4 (m, 1H), 2.8-3.0 (m, 1H) | 29.0, 31.0, 43.0, 46.0, 177.5 | 3400-2500 (br), 1715 (C=O), 1635 (N-H bend), 1550 | |
| cis-3-Aminocyclohexanecarboxylic acid | - | 21.3, 28.4, 31.5, 39.8, 48.9, 178.9 | 3400-2500 (br), 1705 (C=O), 1630 (N-H bend), 1560 | [1] |
| trans-2-Aminocyclohexanecarboxylic acid | 0.80 – 0.92 (m, 2H), 1.10 – 1.87 (m, 7H), 2.24 (m, 1H), 4.21 (t, 1H), 4.23 (d, 2H) | 22.3, 24.0, 25.4, 29.6, 44.4, 47.2, 49.7, 66.8, 119.9, 125.1, 127.0, 127.4, 142.4, 144.0, 155.8, 179.0 | 3417 (br), 3332 (br), 2931, 1708 (C=O), 1511 | [3] |
Biological Significance and Signaling Pathways
The stereoisomers of aminocyclohexanecarboxylic acid often exhibit distinct biological activities, primarily due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). They can act as agonists or antagonists at GABA receptors or as inhibitors of GABA transporters, thereby modulating neuronal activity.
Interaction with GABAergic System
-
GABA Receptor Modulation: Certain ACHC stereoisomers can bind to and activate GABAB receptors, which are G-protein coupled receptors (GPCRs). Activation of GABAB receptors leads to downstream signaling cascades that ultimately result in neuronal inhibition.
-
GABA Transporter Inhibition: Some isomers, such as cis-3-aminocyclohexanecarboxylic acid, have been shown to be selective inhibitors of neuronal GABA uptake by targeting GABA transporters (GATs). This inhibition increases the concentration of GABA in the synaptic cleft, prolonging its inhibitory effect.
Downstream Signaling Pathways
The activation of GABAB receptors by ACHC analogues can trigger several downstream signaling events:
-
Modulation of Adenylyl Cyclase: GABAB receptor activation can lead to the inhibition of adenylyl cyclase through the Gαi/o subunit of the coupled G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5]
-
Activation of GIRK Channels: The Gβγ subunit of the G-protein, released upon receptor activation, can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Visualizations
Caption: Workflow for the synthesis and separation of aminocyclohexanecarboxylic acid stereoisomers.
Caption: GABA-B receptor signaling pathway activated by aminocyclohexanecarboxylic acid stereoisomers.
Caption: Mechanism of GABA transporter inhibition by aminocyclohexanecarboxylic acid stereoisomers.
Conclusion
The stereoisomers of aminocyclohexanecarboxylic acid represent a fascinating and pharmacologically relevant class of molecules. Their synthesis, separation, and characterization are crucial for unlocking their therapeutic potential. This guide has provided a detailed overview of the key methodologies for obtaining stereochemically pure ACHCs, along with a summary of their biological activities, particularly their modulation of the GABAergic system. The provided experimental protocols and spectroscopic data serve as a practical resource for researchers, while the visualized signaling pathways offer a conceptual framework for understanding their mechanism of action. Further exploration of the structure-activity relationships of these stereoisomers will undoubtedly continue to fuel the development of novel and selective therapeutic agents for a range of neurological and other disorders.
References
- 1. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. The pharmacology of adenylyl cyclase modulation by GABAB receptors in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA(B) receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of (1R,2R)-2-Aminocyclohexanecarboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. These tailored building blocks can confer advantageous properties, such as increased metabolic stability, enhanced receptor affinity and selectivity, and constrained conformations that mimic bioactive secondary structures. (1R,2R)-2-Aminocyclohexanecarboxylic Acid, a cyclic β-amino acid, provides a rigid scaffold that can significantly influence the pharmacological profile of a peptide. Its defined stereochemistry can pre-organize the peptide backbone, leading to improved biological activity.
These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences. We will cover the rationale for its use, detailed protocols for solid-phase peptide synthesis (SPPS), and methods for the characterization and evaluation of the resulting modified peptides. A key application in cancer therapy, the inhibition of the p53-MDM2 protein-protein interaction, will be used as a case study to illustrate the potential of this modification.
Rationale for Incorporation
The introduction of this compound into a peptide sequence can offer several key advantages:
-
Conformational Rigidity: The cyclic nature of the amino acid restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.
-
Enhanced Proteolytic Stability: The non-natural structure of this compound can render the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[1]
-
Improved Binding Affinity and Specificity: By presenting side chains in a more defined orientation, peptides incorporating this amino acid can achieve a better fit with their biological targets, leading to higher affinity and selectivity.[1]
-
Mimicry of Secondary Structures: The constrained backbone can induce or stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity.
Case Study: Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis.[2] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth.[3] Therefore, inhibiting the p53-MDM2 interaction is a promising strategy for cancer therapy.[2]
Peptides derived from the p53 transactivation domain can bind to MDM2 and disrupt this interaction.[4] However, these peptides are often susceptible to rapid degradation in vivo. By incorporating constrained amino acids like aminocyclopentanecarboxylic acid (a close structural analog of aminocyclohexanecarboxylic acid), researchers have developed highly potent and stable inhibitors of the p53-MDM2 interaction.[1]
Quantitative Data Presentation
The following table summarizes the impact of incorporating a constrained cyclic β-amino acid on the inhibitory activity and proteolytic stability of a peptide targeting the p53-MDM2 interaction. This data is based on a study employing a similar constrained amino acid, trans-2-aminocyclopentanecarboxylic acid, which serves as a strong proxy for the expected benefits of using this compound.[1]
| Peptide ID | Sequence Modification | Inhibition of p53-MDM2 Interaction (Ki, nM) | Proteolytic Stability (Relative to Parent Peptide) |
| Parent Peptide | Natural Amino Acid Sequence | 35 | 1x |
| Modified Peptide | Incorporation of a constrained cyclic β-amino acid | 0.4 | ~100x |
Table 1: Comparative data of a parent peptide versus a modified peptide incorporating a constrained cyclic β-amino acid. The data illustrates a significant improvement in both inhibitory potency and resistance to proteolysis.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC-grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of Fmoc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid-OH:
-
Due to the sterically hindered nature of this amino acid, a longer coupling time or a more potent coupling reagent may be required.
-
Dissolve 3 equivalents of Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid-OH and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 4-6 hours at room temperature, or overnight for difficult couplings.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 times) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Enzymatic Stability Assay
This protocol describes a method to assess the stability of the synthesized peptide in the presence of proteases.
Materials:
-
Purified parent peptide and modified peptide
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
RP-HPLC system
Protocol:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the parent and modified peptides in an appropriate solvent.
-
Incubation:
-
In a microcentrifuge tube, add human serum or the protease solution to pre-warmed PBS.
-
Add the peptide stock solution to the serum/protease mixture to achieve a final concentration of 50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, and 1440 minutes), take an aliquot of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., ACN with 0.1% TFA) to stop the enzymatic reaction and precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the amount of remaining peptide at each time point by measuring the peak area.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½).
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of peptides.
Caption: p53 signaling pathway and the inhibitory action of the modified peptide.
Conclusion
The incorporation of this compound into peptide sequences is a highly effective strategy for enhancing their therapeutic potential. The conformational constraint imposed by this non-natural amino acid can lead to significant improvements in proteolytic stability and binding affinity, as demonstrated in the context of inhibiting the p53-MDM2 interaction. The provided protocols for solid-phase peptide synthesis and enzymatic stability assays offer a robust framework for the development and evaluation of these promising modified peptides. This approach opens new avenues for designing next-generation peptide-based drugs with superior pharmacological properties.
References
- 1. Systematic 'foldamerization' of peptide inhibiting p53-MDM2/X interactions by the incorporation of trans- or cis-2-aminocyclopentanecarboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with (1R,2R)-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid (1R,2R)-2-Aminocyclohexanecarboxylic Acid into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This constrained cyclic β-amino acid is a valuable building block in medicinal chemistry for the development of peptidomimetics with enhanced structural stability and biological activity.
Introduction to this compound in Peptide Synthesis
This compound is a cyclic β-amino acid that, when incorporated into peptides, can induce specific secondary structures, such as helices and turns. Its rigid cyclohexane backbone restricts the conformational flexibility of the peptide, which can lead to increased receptor binding affinity, enhanced biological activity, and improved resistance to enzymatic degradation compared to their linear counterparts. The use of the Fmoc/tBu strategy is the most common and versatile approach for the synthesis of peptides containing such modified amino acids.[1][2]
Key Considerations for SPPS with this compound
The incorporation of this compound, a sterically hindered amino acid, into a growing peptide chain requires optimization of coupling conditions to ensure high efficiency. Standard coupling protocols may result in incomplete reactions and the formation of deletion sequences.
Coupling Reagents: Due to steric hindrance, more potent activating reagents are recommended over standard carbodiimides like DCC or DIC.[3] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are highly effective in forming reactive esters that can overcome the steric barrier.[3][4]
Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures (with caution to avoid racemization) can improve coupling efficiency.[3] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a particularly effective technique for driving difficult couplings to completion in shorter timeframes.[5]
Solvents: The choice of solvent is crucial for solvating the peptide-resin complex and preventing aggregation. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, especially for longer or more complex peptides.[3]
Experimental Protocols
The following protocols outline the key steps for the manual solid-phase synthesis of a peptide containing this compound. These protocols are based on standard Fmoc/tBu chemistry and have been adapted for the incorporation of a sterically hindered amino acid.
Protocol 1: Resin Swelling and Fmoc-Deprotection
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 1 hour in a reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5 minutes and drain. Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine and byproducts.
Protocol 2: Coupling of Fmoc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid
This protocol utilizes HATU as the coupling reagent. A double coupling strategy is recommended to ensure maximum incorporation of the sterically hindered amino acid.
-
Preparation of Amino Acid Solution: In a separate vessel, dissolve Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DMF (5 times).
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A positive (blue) result indicates incomplete coupling.
-
Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 1-4.
-
Washing: After a negative Kaiser test result, wash the resin with DMF (5 times) and DCM (3 times).
Protocol 3: Standard Amino Acid Coupling
For standard proteinogenic amino acids, a single coupling is usually sufficient.
-
Preparation of Amino Acid Solution: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the solution to the deprotected resin and agitate for 1 hour.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 4: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Quantitative Data
The following tables provide an overview of the expected outcomes for the synthesis of a model peptide containing this compound. These values are illustrative and may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Coupling Efficiency with Different Activating Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Intermediate | Reactivity | Expected Coupling Efficiency (Single 2h Coupling) |
| DCC/DIC | O-acylisourea | Low | < 70% |
| HBTU/PyBOP | OBt ester | Moderate | 70-85% |
| HCTU | O-6-ClBt ester | High | 85-95% |
| HATU | OAt ester | Very High | > 95% |
| COMU | Oxyma ester | Very High | > 95%[4] |
Note: Data is compiled from various sources and represents typical outcomes for sterically hindered amino acids.[3]
Table 2: Typical Yield and Purity for a Model Hexapeptide containing this compound
| Synthesis Parameter | Value |
| Resin Scale | 0.1 mmol |
| Crude Peptide Yield | 60-75% |
| Purity by HPLC | > 70% (crude) |
| Final Yield after Purification | 30-45% |
Note: These are estimated values and actual results will depend on the sequence and purification efficiency.
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.
References
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Asymmetric Synthesis: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific and detailed information regarding the application of (1R,2R)-2-aminocyclohexanecarboxylic acid as a chiral auxiliary in asymmetric synthesis. While the structural motif of a chiral trans-1,2-disubstituted cyclohexane is a cornerstone of many successful chiral auxiliaries and ligands, this particular amino acid does not appear to be a widely utilized tool in this context.
Our investigation sought to identify established protocols, quantitative performance data (such as diastereomeric and enantiomeric excess), and specific applications in key asymmetric transformations including alkylations, aldol reactions, and Diels-Alder reactions. However, the search did not yield the necessary data to compile detailed application notes or experimental protocols for this specific compound.
General Context: The Potential of Cyclohexane Scaffolds in Asymmetric Synthesis
The rigidity and well-defined stereochemistry of the trans-1,2-diaminocyclohexane backbone have made it a privileged scaffold in asymmetric synthesis. Derivatives of this diamine are extensively used as chiral ligands in a multitude of metal-catalyzed reactions and as organocatalysts. The success of these related structures suggests that this compound could, in principle, be derivatized to function as a chiral auxiliary.
A general workflow for the application of a chiral auxiliary in asymmetric synthesis is depicted below. This process typically involves the temporary attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective bond-forming reaction, and finally, the removal of the auxiliary to yield the desired enantiomerically enriched product.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Potential Derivatization and Application
For this compound to be used as a chiral auxiliary, it would likely need to be converted into a derivative that can be readily attached to a substrate and effectively control the stereochemical outcome of a reaction. Potential derivatization strategies could involve:
-
Formation of amides: The amino group could be acylated, and the resulting amide used in reactions such as diastereoselective enolate alkylation.
-
Formation of esters: The carboxylic acid could be esterified with the substrate of interest.
-
Conversion to amino alcohols: Reduction of the carboxylic acid to an alcohol would yield a chiral amino alcohol, a common motif in chiral auxiliaries.
The logical relationship for the derivatization of this compound for use as a chiral auxiliary is outlined in the diagram below.
Caption: Potential derivatization pathways for use as a chiral auxiliary.
Conclusion
While the foundational chiral scaffold of this compound holds theoretical promise for applications in asymmetric synthesis, the current body of scientific literature does not provide specific examples or protocols for its use as a chiral auxiliary. Researchers and drug development professionals seeking to employ a chiral auxiliary with a similar structural framework may find more utility in exploring the extensive literature on derivatives of trans-1,2-diaminocyclohexane or other well-established chiral auxiliaries. Further research into the derivatization and application of this compound could yet reveal its potential in this important area of synthetic chemistry.
Application Notes and Protocols: Inducing Helical Folds in Peptides with (1R,2R)-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction and stabilization of specific secondary structures in peptides, particularly helical folds, are of paramount importance in the fields of chemical biology and drug discovery. Helical peptides often mediate critical protein-protein interactions (PPIs), and stabilizing these motifs can lead to potent and selective therapeutic agents. (1R,2R)-2-Aminocyclohexanecarboxylic acid (trans-ACHC), a cyclic β-amino acid, serves as a powerful conformational constraint to pre-organize peptides into helical structures. Its rigid cyclohexane backbone restricts the available conformational space of the peptide backbone, thereby promoting the formation of stable helices.[1][2]
These application notes provide a comprehensive overview of the use of this compound to induce helical folds in peptides. We present detailed protocols for the synthesis of peptides incorporating this non-natural amino acid and for their structural characterization by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we include quantitative data to illustrate the helical-inducing propensity of (1R,2R)-trans-ACHC.
Data Presentation
The incorporation of this compound into peptide oligomers has been shown to induce a specific type of helical structure known as a 14-helix in the solid state.[2] This is characterized by the formation of 14-membered hydrogen-bonded rings. The following tables summarize key quantitative data from structural analyses of peptides containing this residue.
| Peptide Sequence | Method | Key Findings | Reference |
| Oligomers of (1R,2R)-trans-ACHC | X-ray Crystallography | Tetramer and hexamer adopt a 14-helical conformation in the solid state. | [2] |
| Cyclic peptides containing trans-ACHC | NMR & MD Simulations | Conformational properties investigated, providing insights into 3D structure. | [3] |
Table 1: Summary of Structural Studies on Peptides Containing (1R,2R)-trans-Aminocyclohexanecarboxylic Acid. This table highlights key findings from structural analyses of peptides incorporating (1R,2R)-trans-ACHC.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-protected amino acids (including Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. For coupling of Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid, an extended coupling time or a double coupling may be necessary due to its steric bulk.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Characterization of Helical Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Appropriate solvent (e.g., methanol, trifluoroethanol (TFE), or aqueous buffer)
-
Quartz cuvette with a 1 mm path length
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the desired solvent to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Set the spectropolarimeter to scan from 260 nm to 190 nm.
-
Use a bandwidth of 1 nm, a scanning speed of 50 nm/min, and a response time of 1 second.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent alone.
-
Record the CD spectrum of the peptide solution.
-
Subtract the solvent baseline from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in centimeters
-
-
Calculate the percentage of helicity using the mean residue ellipticity at 222 nm ([θ]₂₂₂): % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where:
-
[θ]c is the mean residue ellipticity of the random coil (typically ~0 deg cm² dmol⁻¹)
-
[θ]h is the mean residue ellipticity of a pure helix for a peptide of a given length (approximated by -40000 * (1 - 2.5/n) deg cm² dmol⁻¹)
-
-
Protocol 3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure in solution.
Materials:
-
Purified peptide
-
Deuterated solvent (e.g., CD₃OH, TFE-d₂, or H₂O/D₂O mixture)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the secondary structure.
-
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Analysis:
-
Analyze the NOESY spectrum for characteristic helical NOE connectivities:
-
Strong dNN(i, i+1) connectivities between the amide protons of adjacent residues.
-
Medium-range dαN(i, i+3) and dαβ(i, i+3) connectivities.
-
dαN(i, i+4) connectivities.
-
-
Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Small coupling constants (< 6 Hz) are indicative of helical conformations.
-
Analyze the chemical shifts of the Hα protons. Upfield shifts relative to random coil values are characteristic of helical structures.
-
-
Visualizations
Caption: Experimental Workflow for Peptide Synthesis and Structural Analysis.
Caption: NMR Spectroscopy Analysis Pathway for Helical Peptides.
References
Application Notes and Protocols for the Synthesis of Peptidomimetics Using (1R,2R)-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are crucial tools in drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic properties, such as improved stability against enzymatic degradation and better bioavailability.[1] The incorporation of constrained amino acid analogs is a key strategy in peptidomimetic design to control the peptide's three-dimensional structure, thereby improving its binding affinity and selectivity for biological targets. (1R,2R)-2-Aminocyclohexanecarboxylic acid (ACHC), a cyclic β-amino acid, is a valuable building block in this regard. Its rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, often inducing stable secondary structures like helices.[2][3] This document provides detailed protocols and application notes for the synthesis of peptidomimetics incorporating this compound using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Key Applications
The incorporation of (1R,2R)-ACHC into peptide sequences can be applied to:
-
Stabilize Helical Conformations: The trans configuration of (1R,2R)-ACHC strongly promotes the formation of stable 14-helical secondary structures, which can mimic the α-helices often found at the interface of protein-protein interactions.[2][3]
-
Enhance Proteolytic Stability: The non-natural β-amino acid structure of ACHC makes the adjacent peptide bonds resistant to cleavage by common proteases.
-
Improve Receptor Binding and Specificity: By locking the peptide into a bioactive conformation, (1R,2R)-ACHC can enhance binding affinity and selectivity for specific receptors or enzymes.
-
Develop Novel Therapeutic Agents: Peptidomimetics containing (1R,2R)-ACHC are being explored for various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a model peptide containing a this compound residue using Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole). Alternatively, HATU or DIC/HOBt can be used.[4][5]
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% piperidine in DMF (v/v).
-
Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Precipitation Solvent: Cold diethyl ether.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an ACHC-Containing Peptide
This protocol outlines a single coupling cycle for incorporating an amino acid.
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30-60 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will show a blue color).[5]
3. Amino Acid Coupling (HBTU/HOBt Activation):
- In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered (1R,2R)-ACHC, the coupling time may need to be extended, and a second coupling may be necessary.
- Monitor the reaction completion using a Kaiser test (a negative test indicates completion).
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
- After the final coupling, perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
- Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
- Filter the cleavage solution into a cold tube of diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
7. Purification:
- Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6]
Data Presentation
The following tables provide representative quantitative data for the synthesis of a model pentapeptide containing a (1R,2R)-ACHC residue. Note: Actual yields and purity will vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Reagent Stoichiometry for a Single Coupling Reaction (0.1 mmol scale)
| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |
| Fmoc-Amino Acid | 3 | 0.3 mmol |
| HBTU | 2.9 | 0.29 mmol |
| HOBt | 3 | 0.3 mmol |
| DIPEA | 6 | 0.6 mmol |
Table 2: Typical Purity and Yield for a Model ACHC-Containing Pentapeptide
| Peptide Sequence | Crude Purity (by HPLC) | Purified Yield |
| Ac-Ala-Phe-ACHC-Leu-Val-NH₂ | ~75% | 25-40% |
Visualizations
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Conformational Effect of (1R,2R)-ACHC
References
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
Application of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Foldamer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclohexanecarboxylic acid (trans-ACHC) is a conformationally constrained β-amino acid that has emerged as a powerful building block in the field of foldamer chemistry. Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking the complexity of natural biopolymers like proteins. The rigid cyclohexane backbone of trans-ACHC pre-organizes the peptide chain, promoting the formation of a specific and highly stable helical structure known as the 14-helix. This Application Note provides a comprehensive overview of the use of (1R,2R)-trans-ACHC in designing 14-helical β-peptide foldamers, detailing their synthesis, structural characterization, and applications, particularly in the development of novel antimicrobial agents.
Core Application: Induction of the 14-Helix
The primary application of (1R,2R)-trans-ACHC in foldamer chemistry is its remarkable ability to induce and stabilize a 14-helical conformation in β-peptides.[1][2] The 14-helix is characterized by a repeating hydrogen-bonding pattern between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i-2', forming a 14-membered ring.[2] This contrasts with the 13-membered ring of the canonical α-helix found in proteins. The trans-stereochemistry of the amino and carboxyl groups on the cyclohexane ring restricts the torsional angles of the peptide backbone, making the 14-helix the most energetically favorable conformation.[3] Even a small number of trans-ACHC residues within a β-peptide sequence can be sufficient to enforce this helical fold, even in aqueous solutions.[4]
Structural Features of the 14-Helix
The 14-helix adopted by (1R,2R)-trans-ACHC containing β-peptides exhibits distinct structural parameters:
-
Hydrogen Bonding: i,i-2 C=O···H-N pattern.[2]
-
Residues per Turn: Approximately 3.[1]
-
Helical Pitch: Roughly 5.0 Å.[5]
This well-defined and stable structure provides a rigid scaffold for the precise spatial arrangement of side chains, a crucial feature for designing molecules with specific biological functions.
Key Experimental Protocols
The synthesis and characterization of (1R,2R)-trans-ACHC containing foldamers typically involve standard solid-phase peptide synthesis (SPPS) followed by spectroscopic and crystallographic analysis.
Protocol 1: Solid-Phase Synthesis of a (1R,2R)-trans-ACHC Containing β-Peptide
This protocol outlines the manual synthesis of a model β-peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid
-
Other required Fmoc-protected β-amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or HATU/DIPEA
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Alternatively, use HATU (2.9 eq) and DIPEA (6.0 eq).
-
Pre-activate for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Once the coupling is complete (negative Kaiser test), drain and wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
-
Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: The 14-helix hydrogen bonding pattern.
Application in Drug Development: Antimicrobial Foldamers
A significant application of (1R,2R)-trans-ACHC containing foldamers is in the development of novel antimicrobial agents. [6]These β-peptides are designed to mimic the properties of natural host-defense peptides, which are key components of the innate immune system.
Mechanism of Action: Membrane Disruption
The primary mechanism of antimicrobial activity for these 14-helical foldamers is the disruption of bacterial cell membranes. [6][7]This process is driven by the amphiphilic nature of the designed peptides, where hydrophobic and cationic residues are segregated on opposite faces of the helix.
Proposed Mechanism of Bacterial Membrane Disruption
Caption: Mechanism of bacterial membrane disruption by foldamers.
The cationic face of the helix is attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides and anionic phospholipids. [6]This initial electrostatic interaction concentrates the foldamer at the cell surface. Subsequently, the hydrophobic face of the helix inserts into the nonpolar lipid bilayer core, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. [7][8]This mechanism of action is less likely to induce bacterial resistance compared to traditional antibiotics that target specific enzymes.
Advantages for Drug Development
-
Proteolytic Stability: The β-amino acid backbone is resistant to degradation by proteases, leading to a longer biological half-life compared to conventional α-peptides. [9]* High Specificity: By tuning the balance of cationic and hydrophobic residues, it is possible to design foldamers that are selectively toxic to bacterial cells over mammalian cells, which have a neutral outer membrane. [10]* Predictable Structure: The robust folding propensity of (1R,2R)-trans-ACHC allows for the rational design of antimicrobial agents with well-defined structures and activities. [4]
Conclusion
This compound is a cornerstone building block in foldamer chemistry, enabling the construction of β-peptides with a highly stable and predictable 14-helical secondary structure. This structural control has been effectively leveraged in the design of potent antimicrobial agents that function by disrupting bacterial membranes. The detailed protocols and data presented here provide a foundation for researchers and drug development professionals to explore and expand the applications of these fascinating synthetic molecules. The continued investigation of (1R,2R)-trans-ACHC and other constrained β-amino acids holds significant promise for the development of new therapeutics and advanced materials.
References
- 1. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
- 3. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environment-independent 14-helix formation in short beta-peptides: striking a balance between shape control and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial 14-helical beta-peptides: potent bilayer disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14-helical β-Peptides Elicit Toxicity against C. albicans by Forming Pores in the Cell Membrane and Subsequently Disrupting Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. De Novo Design of Antimicrobial Polymers, Foldamers, and Small Molecules: From Discovery to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1R,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives for Molecular Gel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclohexanecarboxylic acid derivatives are emerging as a versatile class of low molecular weight organogelators (LMWOGs). These chiral building blocks can be synthetically modified to create amphiphilic molecules capable of self-assembling in various organic solvents, leading to the formation of molecular gels. The resulting gels are held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces, and their properties can be tuned by modifying the chemical structure of the gelator. This document provides detailed application notes and protocols for the synthesis and characterization of molecular gels based on these derivatives, with a focus on their potential applications in areas such as drug delivery and materials science.
Data Presentation: Gelation Properties
The gelation ability of this compound derivatives is highly dependent on the nature of the appended alkyl chain and the stereochemistry of the cyclohexane ring. The following table summarizes the quantitative data on the gelation properties of selected derivatives in various solvents.
| Derivative ID | Structure | Solvent | Minimum Gelation Concentration (MGC) (mg/mL) |
| (1R,2R)-1 | (1R,2R)-trans-2-(Octylamido)cyclohexanecarboxylic acid | Hexane | - |
| (1R,2R)-2 | (1R,2R)-trans-2-(Hexadecylamido)cyclohexanecarboxylic acid | Various | Good gelling agent for ten of twelve solvents tested[1] |
| rac-1 | (±)-trans-2-(Octylamido)cyclohexanecarboxylic acid | Various | Modest gelling properties[1] |
| rac-2 | (±)-trans-2-(Hexadecylamido)cyclohexanecarboxylic acid | Hexane | 5[1] |
| Toluene | Gels at a certain concentration[1] | ||
| Various | Good gelling agent for eleven of twelve solvents tested[1] |
Note: A comprehensive table with more data points would require access to the full experimental data from the cited literature.
Experimental Protocols
I. Synthesis of (1R,2R)-2-Alkylamidocyclohexanecarboxylic Acid Derivatives
This protocol describes the synthesis of enantiomerically pure and racemic alkylamide derivatives of trans-2-aminocyclohexanecarboxylic acid.[1]
Materials:
-
(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid or (±)-trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
-
n-Octylamine or n-Hexadecylamine
-
Oxalyl chloride
-
Dry Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
10% Sodium bicarbonate (NaHCO3) solution
-
Distilled water
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Argon (Ar) atmosphere
Procedure:
-
Amide Coupling:
-
Dissolve (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (or its racemic equivalent) in dry THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of oxalyl chloride dropwise to the cooled solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add the corresponding amine (n-octylamine or n-hexadecylamine) to the reaction mixture.
-
-
Work-up and Purification:
-
After the reaction is complete, perform sequential extractions with 1 N HCl, 10% NaHCO3 solution, and distilled water.[2]
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by appropriate methods, such as recrystallization or column chromatography.
-
-
Deprotection (if necessary):
-
If a Boc-protected starting material was used, the Boc group can be removed using standard procedures (e.g., treatment with trifluoroacetic acid) to yield the final amine-functionalized derivative.
-
II. Gelation Studies
This protocol outlines the procedure for evaluating the gelation ability of the synthesized derivatives in various organic solvents.[1]
Materials:
-
Synthesized (1R,2R)-2-Alkylamidocyclohexanecarboxylic acid derivatives
-
A range of organic solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, etc.)
-
Sealed vials
-
Heating apparatus (e.g., heat gun or oil bath)
Procedure:
-
A weighed amount of the potential gelator is placed in a sealed vial with a specific volume of the chosen solvent.
-
The mixture is heated until the solid is completely dissolved.
-
The solution is then allowed to cool to room temperature and left undisturbed for a period of time (e.g., 24 hours).
-
Gel formation is confirmed by the "inversion test," where the vial is inverted, and a stable gel does not flow.[1]
-
The minimum gelation concentration (MGC) is determined by finding the lowest concentration at which a stable gel is formed.
III. Characterization of Molecular Gels
A suite of analytical techniques can be employed to characterize the structure and properties of the formed molecular gels.
1. Thermal Stability (Gel-to-Sol Transition Temperature, Tgel):
-
A stable gel is heated at a controlled rate.
-
The Tgel is the temperature at which the gel collapses back into a solution. This can be determined by the "falling drop" method.
2. Morphological Analysis (SEM and TEM):
-
Sample Preparation (Xerogel): The solvent from the gel is carefully removed (e.g., by slow evaporation or freeze-drying) to obtain a xerogel.
-
Imaging: The morphology of the xerogel is examined using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the self-assembled fibrillar network.[4]
3. Spectroscopic Analysis (FT-IR):
-
Fourier-Transform Infrared (FT-IR) spectroscopy is used to investigate the intermolecular interactions, particularly hydrogen bonding, that drive the self-assembly process.[1] Spectra are typically recorded for the gelator in solution and in the xerogel state.
4. Rheological Studies:
-
Rheology provides quantitative data on the mechanical properties of the gel, such as its viscoelasticity.[4]
-
Measurements of the storage modulus (G') and loss modulus (G'') can be performed to characterize the gel's strength and stability.[4]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of molecular gels.
Caption: Structure-property relationships in molecular gel formation.
References
Application Notes and Protocols for N-protection of (1R,2R)-2-Aminocyclohexanecarboxylic Acid with Boc and Fmoc Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-protection of the chiral amino acid (1R,2R)-2-aminocyclohexanecarboxylic acid using two of the most common protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice between these protecting groups is critical and depends on the overall synthetic strategy, particularly the desired deprotection conditions.
Introduction
This compound is a valuable building block in medicinal chemistry and peptide science. Its rigid cyclic structure can impart unique conformational constraints on peptides and other bioactive molecules, potentially enhancing their biological activity and metabolic stability. The protection of the amino group is a fundamental step in its utilization, preventing unwanted side reactions and allowing for selective transformations at the carboxylic acid functionality.
The Boc group is typically cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is labile to basic conditions (e.g., piperidine). This orthogonality is a cornerstone of modern solid-phase peptide synthesis and solution-phase methodologies.
Data Presentation: Comparison of Protection Protocols
The following table summarizes the key quantitative parameters for the Boc and Fmoc protection of this compound.
| Parameter | N-Boc Protection | N-Fmoc Protection |
| Protecting Group Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Base | Sodium hydroxide (NaOH) or Triethylamine (Et₃N) | Diisopropylethylamine (DIEA) |
| Solvent | Dioxane/Water, THF/Water, or Acetone/Water | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 0.5 - 2 hours |
| Typical Yield | > 90% | > 90% |
| Work-up Procedure | Acidification and Extraction | Extraction and/or Precipitation |
Experimental Protocols
N-Boc Protection of this compound
This protocol is a general and effective method for the Boc protection of amino acids and can be applied to this compound.[1]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Solvent: 1,4-Dioxane and Water (1:1 mixture) or Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid.
N-Fmoc Protection of this compound
This protocol is based on a reported procedure for the synthesis of Fmoc-protected amino acids.
Materials:
-
This compound (1.0 eq)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq)
-
Diisopropylethylamine (DIEA) (2.0 eq)
-
Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in acetonitrile.
-
Add diisopropylethylamine (DIEA, 2.0 eq) to the suspension and stir until the amino acid dissolves.
-
Add Fmoc-OSu (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography to yield N-Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid.
Visualizations
The following diagrams illustrate the experimental workflows for the Boc and Fmoc protection of this compound.
Caption: Workflow for N-Boc protection.
Caption: Workflow for N-Fmoc protection.
References
Application Notes and Protocols for Coupling (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance proteolytic stability, introduce conformational constraints, and modulate biological activity. (1R,2R)-2-Aminocyclohexanecarboxylic Acid, a cyclic β-amino acid, provides a rigid scaffold that can induce stable secondary structures, such as helices, in peptides.[1][2][3][4][5] This unique conformational predisposition makes it a valuable building block for the design of novel peptidomimetics and foldamers.
These application notes provide detailed protocols and quantitative data for the efficient coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on widely-used coupling reagents to ensure high yields and minimize side reactions.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (1R,2R)-2-aminocyclohexane-1-carboxylic acid |
| Stereochemistry | trans |
Coupling Reagents and Quantitative Data
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes common coupling reagents and their typical performance. Due to the limited availability of specific quantitative data for this particular amino acid in the literature, the following data is based on standard conditions for similar challenging couplings and should be optimized for specific applications.
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Reaction Time (minutes) | Typical Yield (%) | Key Considerations |
| HATU | None | DIPEA (2-4) | DMF | 30 - 120 | > 95 | Highly efficient for hindered amino acids, low racemization.[6] |
| HBTU | HOBt | DIPEA (2-4) | DMF | 30 - 120 | > 95 | Robust and widely used, HOBt suppresses racemization.[6] |
| PyBOP | None | DIPEA (2-4) | DMF/DCM | 60 - 240 | > 90 | Effective for hindered couplings, byproducts are less hazardous than BOP. |
| EDCI | HOBt/DMAP | DIPEA (2-3) | DMF/DCM | 120 - 480 | 85 - 95 | Commonly used in solution-phase, DMAP can increase racemization risk.[6] |
| DIC | HOBt | None | DMF/DCM | 120 - 480 | 85 - 95 | Soluble urea byproduct is advantageous for solid-phase synthesis.[6] |
Note: Equivalents are relative to the amine component. Reaction times and yields are estimates and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protecting Group Strategy
For peptide synthesis, the amino group of this compound must be protected. The most common protecting groups are Boc (tert-butyloxycarbonyl) for solution-phase synthesis and Fmoc (9-fluorenylmethyloxycarbonyl) for solid-phase synthesis.
Boc Protection of this compound:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Adjust the pH to 9-10 with a suitable base (e.g., NaOH solution) and stir at room temperature overnight.
-
Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid.
Solution-Phase Coupling Protocol (EDCI/DMAP)
This protocol describes the coupling of a Boc-protected peptide fragment to the free amine of a this compound ester.
-
Reactant Preparation:
-
Dissolve the N-terminally protected peptide acid (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve the C-terminally protected this compound ester with a free amino group (1.1 equivalents) in anhydrous DMF.
-
-
Activation:
-
To the solution of the peptide acid, add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and N,N'-diisopropylethylamine (DIPEA, 2 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the solution of the amino acid ester to the activated peptide acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica gel.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol (HATU)
This protocol outlines a standard cycle for the incorporation of Fmoc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid into a growing peptide chain on a solid support using an automated synthesizer or manual techniques.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cycle Repetition:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualizing the Workflow
Solution-Phase Coupling Workflow
Caption: Workflow for solution-phase coupling of this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A single cycle of Solid-Phase Peptide Synthesis for incorporating the amino acid.
Conclusion
The successful incorporation of this compound into peptide chains is readily achievable with modern coupling reagents and optimized protocols. For sterically demanding couplings, high-potency uronium/aminium salt reagents such as HATU and HBTU are recommended to ensure high efficiency and minimize racemization. The provided protocols offer a robust starting point for researchers, and further optimization may be required depending on the specific peptide sequence and desired scale of synthesis. The unique structural constraints imposed by this compound make it an invaluable tool for the development of next-generation peptide therapeutics and foldamers.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Peptide-Based Catalysts with (1R,2R)-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based organocatalysts have emerged as a powerful tool in asymmetric synthesis, offering a modular and biocompatible alternative to traditional metal-based catalysts. Their activity and selectivity are intrinsically linked to their three-dimensional structure. Incorporating conformationally constrained amino acids, such as (1R,2R)-2-Aminocyclohexanecarboxylic Acid (a trans-ACHC isomer), is a key strategy for inducing stable, predictable secondary structures like the 14-helix.[1] This structural pre-organization creates a well-defined chiral environment, enhancing stereocontrol in catalytic transformations.
These application notes provide protocols for the synthesis of peptide catalysts containing (1R,2R)-ACHC and their application in key asymmetric C-C bond-forming reactions. The inclusion of the rigid ACHC backbone element serves to create a robust catalytic scaffold, with the catalytic activity typically provided by an N-terminal secondary amine residue, such as L-Proline, which operates via an enamine mechanism.[2]
Catalyst Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptide catalysts is efficiently achieved using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with excess reagents being easily washed away.[4]
Workflow for Catalyst Synthesis and Application
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Cyclic Amino acids in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the coupling of cyclic amino acids in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of cyclic amino acids like proline often inefficient?
The primary reason for difficult coupling of cyclic amino acids, such as proline, is steric hindrance. The rigid ring structure of these amino acids can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This steric clash slows down reaction kinetics, often leading to incomplete coupling under standard conditions.[1][2] Additionally, sequences rich in hydrophobic residues, including some cyclic amino acids, are prone to on-resin aggregation, where hydrogen bonding can render reactive sites inaccessible.[1]
Q2: How can I detect an incomplete coupling of a cyclic amino acid?
The most common method for real-time monitoring of coupling completion is the use of qualitative colorimetric tests on a small sample of resin beads.[1]
-
Kaiser (Ninhydrin) Test: This test detects free primary amines. A positive result (blue/purple beads) indicates unreacted amines and an incomplete coupling. A negative result (yellow/colorless beads) suggests the reaction is complete.[2]
-
Chloranil Test: This is a suitable alternative for N-alkylated amino acids like proline, for which the Kaiser test can give a reddish-brown color.[3]
For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the intended cyclic amino acid) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[2]
Q3: What are the immediate steps to take if an incomplete coupling is detected?
If a positive colorimetric test indicates an incomplete coupling, the most straightforward initial step is to perform a "double coupling."[2][4] This involves repeating the coupling step with a fresh solution of the activated cyclic amino acid before proceeding to the next Fmoc deprotection step.[2] If double coupling is unsuccessful, capping the unreacted amines is recommended to prevent the formation of deletion peptides.[2][4]
Q4: What is diketopiperazine (DKP) formation and how can it be minimized when using proline?
Diketopiperazine (DKP) formation is an intramolecular side reaction that can occur when proline is one of the first two amino acids at the C-terminus of the peptide. The dipeptide is susceptible to cyclization, leading to cleavage from the resin and a loss of yield. To mitigate DKP formation, it is advisable to use a preloaded resin where the first amino acid is already attached, thereby saving a coupling cycle.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of cyclic amino acids.
Issue 1: Incomplete Coupling Detected by Colorimetric Test
Potential Causes:
-
Steric Hindrance: The bulky nature of the cyclic amino acid is impeding the reaction.[1][2]
-
Peptide Aggregation: The growing peptide chain is folding or aggregating, blocking the reactive N-terminus.[1]
-
Insufficient Reagent Activity: The chosen coupling reagent is not potent enough to overcome the energy barrier of the reaction.
Solutions:
-
Perform a Double Coupling: Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated cyclic amino acid and coupling reagent.[2]
-
Increase Reaction Time and/or Temperature: Extending the coupling time can help drive the reaction to completion.[1] Gently increasing the temperature (e.g., to 30-50°C) can also significantly improve the reaction rate, though this may increase the risk of racemization.[1][5] Microwave-assisted SPPS is a highly effective method for driving difficult couplings to completion quickly and efficiently.[6]
-
Switch to a More Powerful Coupling Reagent: For challenging couplings, standard carbodiimide reagents may be insufficient. More potent onium salt reagents are recommended.[7]
-
Capping: If double coupling fails, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides. This is typically achieved by treating the resin with acetic anhydride and a base like DIPEA.[2]
Issue 2: Persistent Coupling Failure Despite Double Coupling
Potential Causes:
-
Severe Peptide Aggregation: Strong inter- or intra-chain hydrogen bonding is making the N-terminus inaccessible.
-
Poor Resin Swelling: The resin may not be adequately swollen, limiting reagent access to the peptide chains.[8]
Solutions:
-
Incorporate Pseudoproline Dipeptides: The insertion of a pseudoproline dipeptide can disrupt secondary structures and prevent aggregation, thereby improving acylation and deprotection kinetics.[9]
-
Optimize Solvent System:
-
Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for coupling steps to improve reactant solubility.[8]
-
Consider using a mixture of solvents such as DCM/DMF/NMP (1:1:1) to enhance resin swelling and disrupt aggregation.[9]
-
Wash the resin with solutions of chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl) in DMF before coupling to break up aggregates.[9]
-
-
Resin Selection:
Issue 3: Racemization of the Cyclic Amino Acid
Potential Cause:
-
Base-Catalyzed Proton Abstraction: The activated amino acid is susceptible to the loss of stereochemical purity at the α-carbon, especially during slow coupling reactions.[7]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of racemization.[3]
Solutions:
-
Choose the Right Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause racemization than less hindered bases.[7]
-
Select a Low-Racemization Coupling Reagent: Phosphonium salt reagents like PyBOP and PyAOP are particularly effective at minimizing racemization.[7]
-
Control Reaction Temperature: Conduct the coupling at room temperature or below. For particularly sensitive sequences, consider carrying out the coupling at a lower temperature (e.g., 0°C).[3]
Data Presentation
The following table summarizes the performance of common high-efficiency coupling reagents used for sterically hindered amino acids, including cyclic ones.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| HATU | Aminium Salt | Very High | Low | Faster and more efficient than HBTU, especially for difficult sequences.[7] |
| HCTU | Aminium Salt | High | Low-Moderate | Widely used, reliable, and effective. Can cause guanidinylation of the N-terminus if used in excess.[7] |
| COMU | Aminium Salt | Very High | Low | High efficiency and good solubility. Not based on potentially explosive HOBt/HOAt, offering a better safety profile.[7][11] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency and no guanidinylation side reaction. Byproducts can sometimes be difficult to remove.[7][12] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Similar advantages to PyBOP but generates a more reactive species. Less prone to racemization.[12] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate-High | Low | Cost-effective and avoids guanidinylation. Slower reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: Manual Double Coupling for a Hindered Cyclic Amino Acid
This protocol is recommended as the first troubleshooting step after a failed initial coupling is detected by a positive Kaiser test.
-
Initial Coupling Monitoring: After the initial coupling of the cyclic amino acid (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.[2]
-
Positive Kaiser Test: If the beads turn blue, indicating incomplete coupling, drain the coupling solution from the reaction vessel.[2]
-
Resin Wash: Wash the resin thoroughly with DMF (3 times).[1]
-
Prepare Fresh Activation Mixture: In a separate vessel, dissolve the N-Fmoc-protected cyclic amino acid (3 equivalents relative to resin loading) and a suitable coupling reagent like HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and vortex briefly.[3][7]
-
Second Coupling: Immediately add the fresh activation mixture to the resin. Agitate the reaction mixture at room temperature for 1-2 hours, or longer for particularly difficult sequences.[1]
-
Final Monitoring: Perform a second Kaiser test. If the test is negative (yellow), the coupling is complete, and you can proceed with the synthesis. If it remains positive, consider capping the unreacted amines.[1][2]
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails, to prevent the formation of deletion peptides.[2]
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).[2]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[2]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.[2]
Visualizations
Caption: General workflow for one cycle of SPPS incorporating a cyclic amino acid.
Caption: Decision tree for troubleshooting incomplete coupling of cyclic amino acids.
Caption: Simplified pathway showing base-catalyzed racemization during coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
Troubleshooting low yield in cyclic peptide synthesis containing rigid amino acids
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in cyclic peptide synthesis, particularly when incorporating rigid or sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when synthesizing cyclic peptides with rigid amino acids like Proline or N-methylated residues?
Low yields in cyclic peptide synthesis, especially with rigid amino acids, stem from several key issues. The primary culprits are inefficient cyclization and competing side reactions.[1] Rigid amino acids can enforce a specific conformation on the linear peptide precursor. If this conformation is not favorable for bringing the N- and C-termini together, the intramolecular cyclization reaction is hindered.[2] This entropic barrier promotes intermolecular reactions, leading to the formation of dimers and higher-order oligomers instead of the desired cyclic monomer.[3]
Furthermore, sterically hindered residues at the cyclization site can significantly slow down the reaction, reducing yields.[2] Common side reactions include racemization at the C-terminal amino acid during activation, aspartimide formation (especially with Asp-Gly or Asp-Ser sequences), and diketopiperazine formation at the dipeptide stage.[1][4]
Q2: My mass spectrometry analysis shows significant amounts of cyclic dimers and oligomers. How can I favor the formation of the cyclic monomer?
The formation of dimers and oligomers is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is typically addressed by adjusting the reaction concentration.
Solutions:
-
High-Dilution Conditions: For solution-phase cyclization, performing the reaction at a very low concentration (typically 0.1-1 mM) is crucial.[3][5] This physically reduces the probability of two different linear peptide chains reacting with each other.
-
Pseudo-Dilution Effect (On-Resin Cyclization): Performing the cyclization while the peptide is still attached to the solid support is a highly effective strategy.[4][6] The resin matrix isolates the peptide chains from one another, creating a "pseudo-dilution" effect that strongly favors intramolecular ring closure.[4] Using a resin with a lower substitution level can further enhance this effect by increasing the distance between peptide chains.[1]
-
Slow Addition: In solution-phase reactions, a pseudo-high dilution effect can be achieved by slowly adding the linear peptide to the vessel containing the coupling reagents using a syringe pump.[6] This maintains a low instantaneous concentration of the reactive peptide, thereby minimizing oligomerization.[6]
Q3: How can I overcome poor cyclization efficiency caused by an unfavorable peptide conformation?
An unfavorable conformation of the linear precursor is a major hurdle, especially with rigid backbones. The goal is to "pre-organize" the peptide into a conformation amenable to cyclization.[2]
Strategies:
-
Incorporate "Turn-Inducing" Elements: Strategically placing residues like proline, D-amino acids, or N-methylated amino acids within the linear sequence can induce β-turns.[2][5][7] These turns can bring the N- and C-termini into close proximity, lowering the entropic barrier to cyclization.[2]
-
Solvent Optimization: The choice of solvent can significantly influence peptide conformation. Experiment with different solvents such as DMF, DCM, NMP, or mixtures.[5] Adding DMSO can help solubilize the peptide and disrupt secondary structures.[1]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl can disrupt hydrogen bonding and aggregation, breaking up unfavorable secondary structures and improving cyclization efficiency.[1][8]
-
Temperature Optimization: Increasing the reaction temperature, sometimes with microwave assistance, can provide the energy needed to overcome conformational barriers.[8][9] However, this must be balanced against the increased risk of racemization.[4]
Q4: Which coupling reagents are most effective for cyclizing peptides with sterically hindered amino acids?
The choice of coupling reagent is critical, as it must efficiently activate the C-terminal carboxylic acid without causing significant racemization. For sterically demanding cyclizations, more potent phosphonium- or iminium-based reagents are often preferred over standard carbodiimides.[10]
| Coupling Reagent | Additive(s) | Key Advantages | Considerations |
| HATU, HBTU | HOBt or HOAt, DIPEA | High coupling efficiency, relatively fast reactions.[11] | Can cause racemization, especially at higher temperatures.[4] |
| PyBOP, PyAOP | DIPEA | Potent reagents, effective for hindered couplings.[5][8] | Can be less effective than HATU for very difficult sequences. |
| COMU | Oxyma Pure, DIPEA | Known for low racemization rates and high efficiency.[4] | May be more expensive than other options. |
| DPPA | NaHCO3 or DIPEA | Azide-forming reagent, often used in solution-phase cyclization.[1] | Can have safety considerations (potential for explosive azide formation). |
Q5: Should I perform the cyclization on-resin or in solution?
Both methods have distinct advantages, and the optimal choice depends on the specific peptide sequence and solubility.[6]
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Intermolecular Reactions | Lower risk of oligomerization due to the pseudo-dilution effect.[6] | Higher risk; requires high-dilution conditions (≤1 mM) to prevent.[3][6] |
| Purification | Simpler, as excess reagents and by-products can be washed away from the resin.[12] | Requires purification of the linear precursor before cyclization, followed by purification of the final cyclic product. |
| Conformational Freedom | Peptide conformation may be restricted by attachment to the resin, potentially hindering cyclization.[13] | Offers greater flexibility in solvent choice and conformation.[4] |
| Solubility | Not a major concern as the peptide is tethered to the insoluble support. | Poor solubility of the protected linear peptide can be a significant challenge.[3] |
Troubleshooting Workflows & Diagrams
A systematic approach is key to diagnosing and solving low-yield issues. The following diagrams illustrate common troubleshooting logic and experimental workflows.
Caption: Troubleshooting decision tree for low-yield cyclic peptide synthesis.
Caption: Competing pathways of intramolecular cyclization and intermolecular side reactions.
Key Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization
This method is preferred for preventing intermolecular side reactions.[14] The peptide must be anchored to the resin via an amino acid side chain (e.g., Asp, Glu, Lys).[14]
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. The amino acid used for anchoring (e.g., Fmoc-Asp(OAll)-OH) provides an orthogonal protecting group for later cleavage from the resin.
-
N-Terminal Deprotection: Remove the final N-terminal Fmoc group using a standard piperidine solution (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF, DCM, and MeOH.
-
C-Terminal Deprotection: If the peptide is anchored via a side-chain ester, deprotect the C-terminal carboxyl group. For example, if a C-terminal allyl ester was used, treat the resin with a solution of Pd(PPh₃)₄ in a solvent mixture containing a scavenger like morpholine or PhSiH₃.
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP, 3 eq.), an additive (e.g., HOBt, 3 eq.), and a hindered base (e.g., DIPEA, 6 eq.) in DMF.[6]
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
-
Monitoring: Take a small sample of resin beads, cleave the peptide with a standard TFA cocktail, and analyze by LC-MS to confirm the completion of cyclization.
-
Cleavage and Purification: Once the reaction is complete, wash the resin, and cleave the cyclic peptide from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide by reverse-phase HPLC.[1]
Protocol 2: Solution-Phase High-Dilution Cyclization
This method offers more flexibility but requires careful control of concentration to avoid oligomerization.
-
Linear Peptide Preparation: Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin). Cleave the peptide from the resin while keeping its side-chain protecting groups intact, typically using a dilute acid solution (e.g., 1% TFA in DCM).[5] Purify the fully protected linear peptide.
-
High-Dilution Setup:
-
In a large reaction vessel, prepare a solution of the coupling reagent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.) in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a final peptide concentration of ≤1 mM.
-
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a small amount of the same solvent.
-
Using a syringe pump, add the peptide solution to the reaction vessel containing the coupling reagents over several hours (e.g., 4-8 hours).
-
Stir the reaction for an additional 12-24 hours at room temperature after the addition is complete.[1]
-
-
Work-up and Deprotection: Quench the reaction, remove the solvent under reduced pressure, and proceed with the global deprotection of the side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the final crude cyclic peptide by reverse-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solve Peptide Cyclization Bottlenecks - Expert Services - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Peptides Containing (1R,2R)-2-Aminocyclohexanecarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of synthetic peptides incorporating the unnatural amino acid, (1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHC), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: How does incorporating this compound affect a peptide's behavior in RP-HPLC?
A1: The inclusion of this compound, a cyclic and non-polar amino acid, typically increases the overall hydrophobicity and structural rigidity of a peptide. This leads to stronger interaction with the non-polar stationary phase (e.g., C18) and generally results in longer retention times compared to linear peptides of similar size.[1][2] The rigid structure can also influence peptide folding, potentially leading to more defined, sharper peaks if aggregation is avoided.
Q2: What is the recommended starting column and mobile phase for purifying an ACHC-containing peptide?
A2: A wide-pore (300 Å) C18 reversed-phase column is the most effective choice for peptides, as the larger pores allow for better interaction with the stationary phase.[2][3] For the mobile phase, a standard starting point is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[1] TFA acts as an ion-pairing agent, which sharpens peaks by masking residual silanol groups on the stationary phase and providing a counterion for charged residues on the peptide.[3]
Q3: What are the most common impurities found in crude synthetic peptides containing ACHC?
A3: Crude synthetic peptides typically contain a variety of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete deprotection of side-chain protecting groups.[2][4] Other potential impurities are by-products from the cleavage process and diastereomers that may have formed during synthesis, especially if the incorrect stereoisomer of a building block was inadvertently used.
Q4: Why is my ACHC-containing peptide showing very poor solubility before injection?
A4: The increased hydrophobicity from the ACHC residue can significantly reduce a peptide's solubility in aqueous solutions. If the peptide is precipitating in the sample diluent, consider using a small amount of organic solvent like acetonitrile or isopropanol to aid dissolution. For highly problematic peptides, Dimethyl Sulfoxide (DMSO) can be effective, but ensure it is compatible with your HPLC system and be aware that it can cause a large solvent front peak.[1] Always filter the sample after dissolution and before injection to prevent clogging the system.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Broadening or Tailing)
Q: My peptide is eluting as a very broad peak or shows significant tailing. What are the likely causes and how can I fix it?
A: Broad or tailing peaks are common issues that compromise purity and yield. The primary causes and solutions are outlined below.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: The peptide may be interacting with exposed, acidic silanol groups on the silica-based column packing. This is common with basic peptides. | Increase the concentration of the ion-pairing agent (e.g., raise TFA from 0.1% to 0.2-0.25%) to more effectively mask the silanol groups.[5] Ensure high-purity silica columns are used, as they have fewer metal impurities that also cause tailing.[3] |
| Peak Broadening | Peptide Aggregation: The hydrophobic nature of the ACHC residue can promote peptide self-association or aggregation, especially at high concentrations. | Decrease the sample concentration. Add organic modifiers like isopropanol to the mobile phase (e.g., replace 10-20% of the acetonitrile with isopropanol) to disrupt hydrophobic interactions. Increase the column temperature (e.g., 30-40 °C) to reduce viscosity and improve mass transfer.[1][6] |
| Peak Broadening | Sub-optimal Gradient: A gradient that is too steep will not allow for proper interaction between the peptide and the stationary phase, causing it to elute in a broad band.[2] | After an initial fast "scouting" gradient to determine the approximate elution time, run a much shallower gradient around that point.[2][7] For example, if the peptide elutes at 40% ACN in a 5-95% gradient over 30 minutes, try a new gradient of 35-45% ACN over 30 minutes. |
| Peak Broadening | Poor Sample Solubility: If the peptide is not fully dissolved in the injection solvent, it can precipitate at the head of the column and then slowly redissolve, leading to a broad peak. | Ensure the peptide is fully dissolved before injection. If necessary, use a stronger injection solvent (e.g., with a higher percentage of organic solvent or a small amount of DMSO), but be mindful of potential peak distortion if it's much stronger than the initial mobile phase.[1] |
Issue 2: Low Yield or Poor Recovery
Q: I am experiencing very low recovery of my peptide after HPLC purification. Where is my peptide going?
A: Low recovery is often due to the peptide's properties or its interaction with the HPLC system.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Irreversible Adsorption: The peptide may be irreversibly binding to the column matrix or to metallic surfaces within the HPLC system (e.g., stainless steel tubing, frits). | Passivate the HPLC system with a strong acid solution (e.g., 35% nitric acid, following manufacturer's safety protocols) to remove metallic contaminants. Consider using a PEEK or bio-inert HPLC system. If adsorption to the column is suspected, try a different column chemistry (e.g., C8 instead of C18) or a column from a different manufacturer. |
| Low Recovery | Precipitation on Column: The peptide may be soluble in the injection solvent but precipitate when it encounters the weaker initial mobile phase at the head of the column. | Use an injection solvent that is as close in composition to the initial mobile phase as possible. Alternatively, perform a "stacked injection" where multiple smaller volumes are injected to avoid overloading the column head at once. |
| Low Recovery | Peptide Instability: The peptide may be degrading under the acidic conditions of the mobile phase (e.g., hydrolysis of sensitive bonds). | If stability is a concern, consider using a different mobile phase modifier like formic acid (FA), which is less harsh than TFA. However, be aware that peak shape may be compromised.[8] Perform purification at a lower temperature if the peptide is thermally labile. |
Issue 3: Poor Resolution of Impurities
Q: My target peptide is co-eluting with impurities. How can I improve the separation?
A: Achieving baseline resolution is critical for high purity. Several parameters can be adjusted to improve separation.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Insufficient Selectivity: The chosen mobile phase and stationary phase are not providing enough differential retention between the target peptide and impurities. | Change the Organic Solvent: Replace acetonitrile with methanol or isopropanol. This alters the mobile phase polarity and can change the elution order and selectivity. Change the Ion-Pairing Reagent: Switch from TFA to an alternative like phosphoric acid. This can significantly alter the selectivity for peptides with different charge states.[3] Change the pH: Adjusting the mobile phase pH (if using a pH-stable column) alters the ionization state of acidic and basic residues, which can dramatically change retention and selectivity.[7] |
| Poor Resolution | Inefficient Separation: The HPLC conditions are not optimal for achieving sharp, well-resolved peaks. | Decrease the Flow Rate: Lowering the flow rate increases the time for interaction between the peptide and the stationary phase, often improving resolution. Use a Longer Column or Smaller Particle Size: Both of these changes increase the number of theoretical plates, leading to higher separation efficiency. |
| Poor Resolution | Diastereomer Co-elution: If an impurity is a diastereomer of the target peptide, separation can be very challenging on standard achiral RP-HPLC columns. | A standard C18 column may not resolve diastereomers. Consider using a specialized chiral stationary phase (CSP) column. Alternatively, derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard reversed-phase column may be necessary.[9][10][11] |
Experimental Protocols
Protocol 1: General Method Development for RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A (Water + 0.1% TFA). If solubility is low, add the minimum amount of Mobile Phase B (ACN + 0.1% TFA) or DMSO needed for complete dissolution.[1] Centrifuge and filter the sample through a 0.22 µm filter before injection.[4]
-
Initial Scouting Gradient:
-
Gradient Optimization:
-
Based on the retention time (t_R) from the scouting run, calculate the approximate %B at which the peptide elutes.
-
Design a new, shallower gradient centered around this value. A typical starting point is a slope of 0.5-1% B per minute. For example, if the peak eluted at 15 minutes in the initial 30-minute gradient (which corresponds to ~50% B), a new gradient could be 40-60% B over 20-40 minutes.
-
-
Loading Study: Once an optimized analytical method is established, perform a loading study to determine the maximum amount of crude peptide that can be loaded onto the column without significant loss of resolution before scaling up to a preparative column.[2]
Visualizations
Workflow for HPLC Method Development
Caption: Logical workflow for developing an HPLC purification method.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
Strategies to avoid racemization during the synthesis of (1R,2R)-ACHC peptides
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate racemization during the synthesis of peptides containing the sterically hindered, non-proteinogenic amino acid (1R,2R)-1-aminocyclohexane-1-carboxylic acid ((1R,2R)-ACHC).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the coupling of (1R,2R)-ACHC?
A1: The primary cause of racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, though less common, mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][2] Due to the steric hindrance of (1R,2R)-ACHC, prolonged activation times and elevated temperatures can increase the likelihood of these intermediates forming.
Q2: Which coupling reagents are recommended for sterically hindered amino acids like (1R,2R)-ACHC to minimize racemization?
A2: For difficult couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended.[3] Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC.[3][4] Reagents that form highly reactive esters, such as those based on HOAt or Oxyma, are considered among the most efficient for suppressing racemization.[3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective, with PyAOP being particularly useful for coupling N-methylated amino acids.[5][6] DEPBT is another phosphonium reagent noted for its remarkable resistance to racemization.[4]
-
Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU are popular choices that provide high coupling rates with minimal side reactions.[4] HATU is often considered superior for particularly challenging couplings.[6]
-
Carbodiimides: While reagents like DCC and DIC can cause significant racemization when used alone, their performance is greatly improved with additives.[1][4] The combination of DIC with HOBt or HOAt is a classic and effective method for minimizing racemization.[4]
Q3: What role do additives play in preventing racemization?
A3: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1][4] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the activated amino acid to form an active ester.[1][3][4] This intermediate is more stable and less prone to racemization than the initial activated species, while still being reactive enough to form the desired peptide bond. HOAt and its derivatives are generally considered more effective than HOBt in preventing racemization.[1][4]
Q4: How do reaction conditions such as solvent, temperature, and base affect racemization of (1R,2R)-ACHC?
A4: Optimizing reaction conditions is critical for maintaining the stereochemical integrity of (1R,2R)-ACHC.
-
Temperature: Lowering the reaction temperature, for instance to 0°C, can significantly reduce the rate of racemization.[1] However, this may also slow down the coupling reaction, so a balance must be found. Microwave-assisted synthesis, which uses high temperatures for short periods, can sometimes reduce racemization by accelerating the desired coupling reaction over the racemization side reaction.[7]
-
Solvent: Less polar solvents can help reduce the rate of racemization.[1] However, solvent choice is often constrained by the solubility of the reagents and the swelling of the solid-phase resin.[1]
-
Base: The presence of excess base can promote racemization through direct enolization.[1][2] It is important to use the minimum amount of base necessary for the coupling reaction. The choice of base also matters; weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) as they are less likely to cause racemization.[4][8]
Q5: How can I detect and quantify racemization in my synthesized (1R,2R)-ACHC peptide?
A5: The most common method for detecting and quantifying racemization is through chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[9][10]
-
Peptide Hydrolysis: The purified peptide is first hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl) at elevated temperatures. To account for any racemization that may occur during hydrolysis, deuterated acid (e.g., 6N DCl in D₂O) can be used.[11][12][13]
-
Chiral HPLC Analysis: The resulting amino acid mixture is then analyzed on a chiral HPLC column. This separates the D- and L-enantiomers, allowing for their quantification.[9][11]
-
Mass Spectrometry Detection: Coupling the HPLC system to a mass spectrometer (LC-MS/MS) provides high sensitivity and selectivity for quantifying trace amounts of the undesired enantiomer.[11][12]
Alternatively, it is sometimes possible to separate the diastereomeric peptides (peptides containing the L- vs. D-amino acid) directly by reversed-phase HPLC, although this is not always feasible.[10] Capillary electrophoresis is another powerful technique for separating stereoisomers of peptides.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of diastereomeric impurity detected by HPLC/LC-MS. | Racemization during the coupling of (1R,2R)-ACHC. | 1. Change Coupling Reagent: Switch to a low-racemization reagent like HATU, HCTU, or COMU.[3][4][6] 2. Additives: Ensure the use of racemization-suppressing additives like HOAt or OxymaPure, especially when using carbodiimides.[1][3][4] 3. Optimize Base: Use a weaker, sterically hindered base such as NMM or 2,4,6-collidine instead of DIPEA. Use the minimum necessary equivalents.[4][8] 4. Lower Temperature: Perform the coupling reaction at 0°C.[1] |
| Incomplete coupling of (1R,2R)-ACHC. | Steric hindrance of (1R,2R)-ACHC slowing down the reaction. | 1. Use a More Potent Coupling Reagent: Employ a high-reactivity reagent like HATU or COMU.[3] 2. Increase Equivalents: Use a higher excess of the protected (1R,2R)-ACHC and coupling reagent. 3. Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration, but monitor for racemization. 4. Microwave Synthesis: Consider using a microwave peptide synthesizer to accelerate the coupling.[7] |
| Racemization observed even with optimized coupling conditions. | The inherent susceptibility of the activated amino acid to racemization. | 1. Pre-activation: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.[1] 2. Protecting Group Strategy: While less common for racemization at the coupling amino acid, in some cases, specific side-chain protecting groups on adjacent residues can influence the local environment and impact racemization. |
Quantitative Data Summary
The following table provides a qualitative comparison of common strategies to minimize racemization during peptide synthesis. The effectiveness can be highly dependent on the specific amino acid sequence and reaction conditions.
| Strategy | Effectiveness | Notes |
| Use of Phosphonium/Uronium Reagents (e.g., HATU, PyBOP) | High | Generally provide fast coupling rates and low levels of racemization.[4][6] |
| Addition of HOBt/HOAt/OxymaPure | High | Commonly used with carbodiimides to suppress oxazolone formation. HOAt and OxymaPure are often more effective than HOBt.[1][4] |
| Use of Copper (II) Chloride (CuCl₂) | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis and for specific residues.[1][5][15] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[1] |
| Use of Weaker, Sterically Hindered Bases (e.g., NMM, Collidine) | Moderate to High | Minimizes base-catalyzed enolization.[4][8] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents and resin swelling.[1] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of (1R,2R)-ACHC in SPPS
This protocol outlines a general method for coupling N-Fmoc-(1R,2R)-ACHC-OH during solid-phase peptide synthesis (SPPS) to minimize racemization.
-
Deprotection: Swell the resin in DMF. Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).[1]
-
Washing: Thoroughly wash the resin with DMF (6 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of N-Fmoc-(1R,2R)-ACHC-OH, 3-5 equivalents of a coupling reagent (e.g., HATU), and 3-5 equivalents of a racemization suppressant (if not integral to the coupling reagent, e.g., HOAt) in DMF.
-
Add 6-10 equivalents of a weak, sterically hindered base (e.g., NMM).
-
Allow the mixture to pre-activate for a short period (1-2 minutes).
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Allow the coupling reaction to proceed at room temperature (or 0°C for particularly sensitive couplings) for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.
-
-
Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) and dry.
Protocol 2: Chiral Analysis of the Synthesized Peptide
This protocol describes the analysis of the enantiomeric purity of the final peptide product.
-
Peptide Cleavage and Purification: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide by preparative RP-HPLC.
-
Acid Hydrolysis:
-
Place a known amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6N DCl in D₂O.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[13]
-
After cooling, open the tube and evaporate the acid to dryness.
-
Re-dissolve the amino acid hydrolysate in a suitable solvent for HPLC analysis (e.g., mobile phase).
-
-
Chiral HPLC-MS/MS Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., a Cinchona alkaloid-derived zwitterionic ion-exchanger).[13]
-
Perform the separation using an isocratic or gradient elution with a mobile phase suitable for the column (e.g., methanol/water with additives like formic acid and ammonium formate).[9][13]
-
Detect the eluting amino acids using a mass spectrometer.
-
Quantify the peak areas for the (1R,2R)-ACHC and any detected (1S,2S)-ACHC to determine the extent of racemization.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic Cyclic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides incorporating hydrophobic cyclic amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing hydrophobic cyclic amino acids often difficult to dissolve?
A1: The poor solubility of these peptides stems from several factors. The hydrophobic nature of the cyclic amino acids and other non-polar residues promotes intermolecular aggregation to minimize contact with aqueous solvents.[1][2] The rigid, cyclic structure can further facilitate stacking and the formation of stable, insoluble aggregates. This is driven by a high propensity for inter- or intramolecular hydrogen bonding, which can lead to the formation of secondary structures like β-sheets that are prone to aggregation.[2]
Q2: What is the first step I should take when trying to dissolve a novel hydrophobic cyclic peptide?
A2: Always begin by testing the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[3] This prevents the potential loss of valuable peptide in an inappropriate solvent. The recommended starting solvent is sterile, distilled water.[4] If the peptide does not dissolve in water, a systematic approach involving changes in pH and the addition of organic co-solvents should be followed.
Q3: How does pH affect the solubility of my peptide?
A3: The pH of the solution is a critical factor in peptide solubility.[5][6] Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[1][7] By adjusting the pH away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved interaction with the aqueous solvent.[7]
-
For acidic peptides (net negative charge): Try dissolving in a basic buffer, such as 0.1M ammonium bicarbonate, or by adding a small amount of 10% ammonium hydroxide.[3]
-
For basic peptides (net positive charge): Attempt to dissolve in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[3][6]
Q4: What are common organic solvents used to dissolve hydrophobic peptides?
A4: For highly hydrophobic or neutral peptides, organic co-solvents are often necessary.[6] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol or methanol
It is recommended to first dissolve the peptide completely in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Be mindful that some organic solvents, like DMSO, can oxidize methionine and cysteine residues.[6]
Q5: Are there any chemical modifications that can be made to the peptide sequence to improve its solubility?
A5: Yes, several strategies involving peptide modification can enhance solubility:
-
Incorporation of Hydrophilic Residues: Replacing some hydrophobic amino acids with hydrophilic or charged ones can significantly improve solubility.[1][5]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its water solubility and circulation half-life.[1][8]
-
N-terminal Acetylation and C-terminal Amidation: These modifications remove the terminal charges, which can sometimes help to reduce aggregation and improve stability.[9]
-
Introduction of D-amino acids: Replacing L-amino acids with their D-enantiomers can disrupt the formation of ordered secondary structures that lead to aggregation.[5][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: The peptide powder does not dissolve in aqueous buffers.
This is a common issue for peptides with a high content of hydrophobic and cyclic amino acids.
| Potential Cause | Suggested Solution |
| pH is near the isoelectric point (pI) | Calculate the theoretical pI of your peptide. Adjust the pH of your buffer to be at least 2 units above or below the pI. For basic peptides, use an acidic buffer (e.g., 10% acetic acid). For acidic peptides, use a basic buffer (e.g., 0.1M ammonium bicarbonate).[3][6][10] |
| High Hydrophobicity | Use an organic co-solvent. First, dissolve the peptide in a minimal amount of DMSO, DMF, or ACN. Then, gradually add your aqueous buffer while vortexing.[6] Caution: Ensure the final concentration of the organic solvent is compatible with your downstream assay. |
| Peptide Aggregation | Sonication can help break up aggregates. Use a brief sonication protocol (e.g., 3 cycles of 10 seconds, chilling on ice in between).[3] Gentle warming (<40°C) can also aid dissolution.[3][5] |
| Strong Intermolecular Hydrogen Bonding | As a last resort for non-cellular assays, consider using chaotropic agents like guanidine hydrochloride or urea to disrupt hydrogen bonding networks.[10] |
Issue 2: The peptide dissolves initially but precipitates out of solution over time or upon freezing.
This indicates that the peptide is at its limit of solubility in the chosen solvent system and is not stable in solution.
| Potential Cause | Suggested Solution |
| Metastable Solution | The initial dissolution may have resulted in a supersaturated, unstable solution. Try preparing a more dilute stock solution. |
| Aggregation Upon Storage | Store aliquots at -80°C to minimize freeze-thaw cycles, which can promote aggregation.[4] Ensure the peptide is fully solubilized before freezing. |
| Incompatible Buffer Components | Certain salts can decrease the solubility of nonpolar compounds (salting-out effect).[7][11] Test different buffer systems to see if stability improves. |
| Hydrophobic Collapse | Consider adding a low concentration of a surfactant (e.g., Tween 80) or a solubilizing agent like cyclodextrin to the formulation to prevent aggregation.[12] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol provides a step-by-step method for determining an appropriate solvent for a hydrophobic cyclic peptide.
-
Preparation: Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube. Allow the peptide to warm to room temperature before opening.[3]
-
Initial Test with Water: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the solution is not clear, proceed to the next step.
-
pH Adjustment (for charged peptides):
-
Calculate the net charge of your peptide at neutral pH.[3][6]
-
If the peptide is basic (net positive charge) , add 10% acetic acid dropwise, vortexing between additions, until the peptide dissolves.[10]
-
If the peptide is acidic (net negative charge) , add 10% ammonium bicarbonate or 0.1M NH4OH dropwise until dissolution is achieved.[3]
-
-
Organic Co-solvents (for hydrophobic/neutral peptides):
-
If the peptide remains insoluble after pH adjustment, take a fresh aliquot of dry peptide.
-
Add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until the peptide is fully dissolved.[4]
-
Slowly add your desired aqueous buffer to this solution, vortexing continuously, until you reach the target concentration. If the solution becomes cloudy, you have exceeded the solubility limit in that mixed solvent system.
-
-
Aiding Dissolution: If you observe particulate matter, brief sonication (3 x 10 seconds on ice) or gentle warming can be applied at any step to facilitate dissolution.[3]
-
Final Preparation: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining micro-aggregates before using the supernatant in your experiment.[3]
Protocol 2: Peptide Net Charge Calculation
This protocol helps predict a peptide's solubility behavior based on its net charge at a given pH.
-
Assign Charge Values at pH 7:
-
Assign a value of +1 to each basic residue: Lysine (K), Arginine (R), and the N-terminal amine group (-NH2).[3] Histidine (H) is often considered neutral at pH 7 but can be +1 at pH < 6.
-
Assign a value of -1 to each acidic residue: Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group (-COOH).[3]
-
-
Account for Modifications:
-
If the N-terminus is acetylated, its charge is 0.
-
If the C-terminus is amidated, its charge is 0.
-
-
Calculate the Net Charge: Sum the assigned values for all amino acids and terminal groups.
-
Net Positive Charge: The peptide is basic.
-
Net Negative Charge: The peptide is acidic.
-
Net Zero Charge: The peptide is neutral.
-
Visualizations
Caption: A workflow for troubleshooting peptide solubility issues.
Caption: Key strategies to enhance peptide solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. reddit.com [reddit.com]
- 8. intavispeptides.com [intavispeptides.com]
- 9. lifetein.com [lifetein.com]
- 10. biobasic.com [biobasic.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptidream.com [peptidream.com]
Technical Support Center: Chiral HPLC Methods for Aminocyclohexanecarboxylic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of aminocyclohexanecarboxylic acid isomers by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who are working with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating aminocyclohexanecarboxylic acid isomers?
The primary challenges in separating aminocyclohexanecarboxylic acid isomers lie in their structural complexity. These molecules exist as both diastereomers (cis and trans) and enantiomers for each diastereomer. Therefore, a successful separation requires a chiral stationary phase (CSP) and mobile phase combination that can differentiate between all four stereoisomers. Additionally, as zwitterionic compounds, they can exhibit poor peak shape and retention on standard reversed-phase columns.
Q2: Which types of chiral stationary phases (CSPs) are most effective for this separation?
Several types of CSPs have shown promise for the separation of cyclic amino acids and their derivatives:
-
Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are well-suited for underivatized amino acids due to their ionic and polar nature, which allows for effective interaction with zwitterionic analytes.[1]
-
Crown Ether-Based CSPs: These are particularly effective for separating primary amines and amino acids. The crown ether cavity can form complexes with the protonated amino group, leading to chiral recognition.[2]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used for their broad enantioselectivity.[3][4] However, underivatized amino acids can be challenging on these phases due to their poor solubility in typical normal-phase solvents. Derivatization may sometimes be necessary to achieve good separation.
-
Zwitterionic Ion-Exchange CSPs: Columns like CHIRALPAK ZWIX(+) are specifically designed for the separation of amphoteric molecules like amino acids and have shown success in separating substituted aminocyclohexanecarboxylic acid isomers.
Q3: How do I choose the right mobile phase?
The choice of mobile phase is critical and depends on the selected CSP.
-
For Macrocyclic Glycopeptide and Crown Ether CSPs: Reversed-phase or polar organic modes are common. Mobile phases often consist of an organic modifier (like methanol or acetonitrile) and an aqueous component containing an acidic additive.
-
For Polysaccharide-Based CSPs: Normal-phase (e.g., hexane/ethanol) or polar organic modes are typically used. Mobile phase additives are crucial for improving peak shape and achieving resolution.
-
For Zwitterionic CSPs: Polar organic mobile phases, such as a mixture of methanol and acetonitrile with acidic and basic additives, are effective.
Q4: What is the role of mobile phase additives?
Mobile phase additives are essential for controlling the ionization state of the aminocyclohexanecarboxylic acid and for minimizing undesirable interactions with the stationary phase.
-
Acidic Additives (e.g., formic acid, acetic acid, trifluoroacetic acid - TFA): These are used to protonate the carboxylic acid group and suppress silanol interactions on silica-based columns, leading to improved peak shape and retention.
-
Basic Additives (e.g., diethylamine - DEA, ethanolamine): For basic analytes, these additives can improve peak symmetry.[5]
-
Buffers (e.g., ammonium acetate, ammonium formate): These are used in reversed-phase and polar ionic modes to control the pH of the mobile phase, which is critical for consistent retention and selectivity of zwitterionic compounds.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Insufficient interaction with the chiral selector. | 1. Screen different types of CSPs (e.g., polysaccharide, macrocyclic glycopeptide, crown ether).2. Vary the organic modifier (e.g., switch from methanol to acetonitrile) and its concentration.3. Adjust the type and concentration of acidic or basic additives to optimize chiral recognition.4. For polysaccharide columns in normal phase, try different alcohol modifiers (e.g., ethanol, isopropanol). |
| Poor Resolution Between cis and trans Diastereomers | 1. The selected chiral method may not be suitable for diastereomeric separation.2. Co-elution of one or more enantiomers with a diastereomer. | 1. First, develop a method on an achiral column (e.g., a mixed-mode column) to separate the cis and trans diastereomers. Then, transfer the separation to a chiral column for enantiomeric resolution.2. Screen different CSPs as some may offer better diastereomeric selectivity in addition to enantioselectivity. |
| Peak Tailing or Broad Peaks | 1. Secondary interactions with the stationary phase (e.g., silanol groups).2. Inappropriate mobile phase pH for the zwitterionic analyte.3. Sample overload. | 1. Add or increase the concentration of a mobile phase additive (e.g., TFA or DEA) to mask active sites on the stationary phase.2. Adjust the mobile phase pH with a suitable buffer to ensure the analyte is in a consistent ionic state.3. Reduce the sample concentration or injection volume. |
| Split Peaks | 1. Sample solvent is too strong compared to the mobile phase.2. Column contamination or blockage.3. Co-elution of closely related isomers. | 1. Dissolve the sample in the mobile phase or a weaker solvent.2. Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the column itself.3. Optimize the mobile phase composition or try a different CSP to improve the separation of all isomers. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using additives.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following table summarizes published data for the chiral separation of aminocyclohexanecarboxylic acid isomers and related compounds. This data can be used as a starting point for method development.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | k'1 | α | Rs | Reference |
| (trans)-4-amino-3-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid | CHIRALPAK ZWIX(+) | MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOH | 5.42 | 1.46 | 3.00 | Daicel |
| cis/trans 1,4-Cyclohexanedicarboxylic Acid | Newcrom BH (mixed-mode) | Water/MeCN with buffer | - | - | - | SIELC |
Note: k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. Data for the direct separation of cis- and trans-4-aminocyclohexanecarboxylic acid enantiomers is limited in publicly available literature, highlighting the need for methodical screening and development.
Experimental Protocols
Protocol 1: General Screening Method for Underivatized Aminocyclohexanecarboxylic Acids
This protocol is a starting point for screening different columns and mobile phases.
-
Column Selection:
-
Astec CHIROBIOTIC T (Teicoplanin-based)
-
Daicel CROWNPAK CR-I(+) (Crown ether-based)
-
Daicel CHIRALPAK ZWIX(+) (Zwitterionic)
-
-
Mobile Phase Screening:
-
Reversed-Phase/Polar Ionic Mode:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of A and gradually increase B.
-
-
Polar Organic Mode:
-
Methanol/Acetonitrile/Trifluoroacetic Acid/Diethylamine in various ratios (e.g., 50/50/0.1/0.1 v/v/v/v).
-
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Injection Volume: 5-10 µL
-
Protocol 2: Method for a Substituted Aminocyclohexanecarboxylic Acid Analog
This method has been shown to be effective for a related cyclic amino acid.
-
Column: CHIRALPAK ZWIX(+)
-
Mobile Phase: Methanol/Acetonitrile (75/25 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV or MS.
-
Visualizations
Method Development and Troubleshooting Workflow
References
- 1. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Overcoming steric hindrance in reactions with (1R,2R)-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to steric hindrance in reactions involving this conformationally constrained β-amino acid.
Frequently Asked Questions (FAQs)
Q1: What causes the significant steric hindrance in reactions with this compound?
The steric hindrance of this compound arises from its rigid cyclohexane backbone. In its stable chair conformation, the 1-carboxyl and 2-amino groups are held in a trans-diequatorial orientation. This fixed spatial arrangement restricts the approach of incoming reagents to the reactive centers (the amine's nitrogen and the carboxyl's carbon), slowing down reaction kinetics and often leading to incomplete reactions or low yields.[1][2]
Q2: Which common reactions are most affected by this steric hindrance?
Amide bond formation, particularly in peptide synthesis, is the most significantly affected reaction.[3][4] The bulky cyclohexane scaffold impedes the nucleophilic attack of the amino group on an activated carboxyl group (or vice versa), making standard coupling conditions inefficient. Other reactions, such as N-alkylation or esterification, can also be challenging.
Q3: What are the primary strategies to overcome steric hindrance with this compound?
There are four main strategies to improve reaction outcomes:
-
Employing Advanced Coupling Reagents: Utilizing highly reactive phosphonium or uronium/aminium salt-based coupling reagents can effectively activate the carboxylic acid to overcome the steric barrier.[5][6]
-
Modifying Reaction Conditions: Increasing the reaction temperature, either through conventional heating or microwave irradiation, can provide the necessary activation energy to drive the reaction to completion.[7][8]
-
Using Catalysts: Additives or catalysts can enhance the reactivity of the coupling partners.[9][10][11]
-
Optimizing Protecting Groups: While less common for modifying the amino acid itself, the choice of protecting groups on the coupling partner can influence the overall steric environment.[12][13]
Troubleshooting Guide
Problem: Low or no yield during peptide coupling reaction.
A low yield is the most common issue when coupling this compound. The following Q&A guide provides a systematic approach to resolving this problem.
Q: I used a standard carbodiimide coupling reagent (e.g., DCC, EDC) and got a poor yield. What should I do next?
Standard carbodiimides are often not potent enough for sterically demanding couplings.[14][15] The first and most effective step is to switch to a more powerful coupling reagent. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are designed for such challenging reactions.[5][16] They form highly reactive intermediates that facilitate the amide bond formation.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of various coupling reagents for sterically hindered amide bond formation, based on literature data.
| Coupling Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | Inexpensive, common | Often fails for hindered couplings; DCC produces insoluble urea byproduct.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Avoids guanidinylation side reactions; PyAOP is effective for N-methyl amino acids.[5][14] | Byproducts can be difficult to remove; less reactive than HATU. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very High | Highly efficient and fast-reacting; HATU is often the reagent of choice for difficult couplings.[5][6] | Based on potentially explosive benzotriazole derivatives (HOBt/HOAt); can cause side reactions.[5] |
| Next-Generation Uronium Salts | COMU | Very High | Efficiency comparable to HATU but is non-explosive and has reduced allergenic potential.[5][6] | Can have limited stability in solution. |
Q: I switched to HATU but my reaction is still slow or incomplete. What is the next step?
If a powerful coupling reagent is insufficient at room temperature, elevating the temperature is the next logical step.
-
Microwave-Assisted Synthesis: This is a highly effective technique for driving difficult couplings to completion.[7][17] Microwave energy provides rapid and uniform heating, often reducing reaction times from hours to minutes and significantly improving yields for hindered amino acids.[18][19] Standard protocols may involve heating at 75-90°C for 5-30 minutes.[8]
-
Conventional Heating: If a microwave reactor is unavailable, heating the reaction conventionally to 40-60°C can also improve the outcome, though it will require longer reaction times.
Q: I'm concerned about epimerization at elevated temperatures. How can I mitigate this?
Epimerization is a valid concern, especially when using a strong base.[20]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For particularly sensitive substrates, a weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine may be used, though this might slightly reduce the reaction rate.[6][20]
-
Reagent Choice: Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are known to suppress racemization more effectively than their HOBt-based counterparts like HBTU.[14][16] COMU, which is based on OxymaPure, is also an excellent choice for minimizing this side reaction.[5]
-
Acyl Fluoride Method: As an alternative to standard coupling reagents, converting the carboxylic acid to an acyl fluoride in situ can facilitate the reaction with hindered amines at elevated temperatures, often with minimal epimerization.[21]
Experimental Protocols
Protocol: High-Efficiency Microwave-Assisted Peptide Coupling
This protocol describes the coupling of Fmoc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid to a resin-bound peptide using HATU.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave peptide synthesizer or scientific microwave reactor
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20 minutes in a suitable microwave reaction vessel.
-
Activation Solution: In a separate vial, dissolve Fmoc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow this pre-activation to proceed for 2-3 minutes.
-
Coupling Reaction: Add the activation solution to the swollen resin.
-
Microwave Irradiation: Place the reaction vessel in the microwave synthesizer. Irradiate at a constant temperature of 80°C for 15 minutes. Ensure efficient stirring throughout the reaction.
-
Washing: After the reaction is complete, filter the resin and wash thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed or low-yield coupling reactions involving this compound.
Caption: Troubleshooting workflow for sterically hindered couplings.
Mechanism of Action: HATU-Mediated Coupling
This diagram illustrates how a uronium salt coupling reagent like HATU activates a carboxylic acid to facilitate nucleophilic attack by the sterically hindered amine.
Caption: Simplified pathway for HATU-mediated amide bond formation.
References
- 1. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01429K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 13. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. kohan.com.tw [kohan.com.tw]
- 19. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 20. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Peptides with Constrained Beta-Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges encountered during the synthesis of peptides containing constrained beta-amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing peptides with constrained beta-amino acids?
A1: The synthesis of peptides containing constrained beta-amino acids is prone to several common side reactions that can significantly reduce yield and purity. These include:
-
Incomplete Coupling: Due to the steric bulk of constrained beta-amino acids, the formation of the peptide bond can be slow and inefficient, leading to deletion sequences.
-
Epimerization/Racemization: The chiral center(s) of the constrained beta-amino acid can be susceptible to epimerization, particularly during the activation step of the carboxyl group, leading to diastereomeric impurities.[1][2]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the peptide from the resin and forming a cyclic diketopiperazine byproduct. This is especially prevalent when the sequence contains residues that can facilitate this cyclization.[3][4]
-
Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions. The rigid structure of constrained beta-amino acids can sometimes influence aggregation propensity.
Q2: How does the structure of a constrained beta-amino acid affect coupling efficiency?
A2: The structure of a constrained beta-amino acid, particularly the presence of bulky substituents and the rigidity of its cyclic or acyclic constraints, presents significant steric hindrance.[5] This steric bulk can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics and often resulting in incomplete coupling.
Q3: Which analytical techniques are best for identifying and quantifying side products in my crude peptide?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach for analyzing crude peptides.
-
Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity, providing a purity profile.[6][7]
-
Mass Spectrometry (MS): MS is used to identify the molecular weights of the components in the crude product. This allows for the identification of deletion sequences (missing amino acids), incomplete deprotection (residual protecting groups), and other modifications.[8]
-
Tandem MS (MS/MS): This technique can be used to sequence the peptide and pinpoint the exact location of modifications or deletions.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.
-
Presence of deletion sequences (M-X, where X is the mass of the uncoupled amino acid) in the final product as determined by MS.
-
Low overall yield of the desired full-length peptide.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Steric Hindrance | Optimize Coupling Reagent: Use a more powerful coupling reagent known to be effective for sterically hindered amino acids. Onium salt-based reagents (uronium/aminium or phosphonium) are generally recommended. Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated amino acid. Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). Microwave-assisted peptide synthesis (MAPS) can also be employed to increase the reaction rate. |
| Peptide Aggregation | Change Solvent: Use solvents with better-solvating properties, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a mixture of solvents. Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures. |
| Suboptimal Activation | Pre-activation: Pre-activate the constrained beta-amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin. |
Issue 2: Epimerization / Racemization
Symptoms:
-
Appearance of a closely eluting shoulder or a separate peak with the same mass as the target peptide in the HPLC chromatogram.
-
Confirmation of diastereomers by chiral chromatography or MS/MS fragmentation analysis.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Over-activation of Carboxylic Acid | Choose a Low-Racemization Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on ethyl (hydroxyimino)cyanoacetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt). Phosphonium-based reagents like PyAOP are also good options. Minimize Pre-activation Time: Do not allow the activated amino acid to stand for extended periods before coupling. |
| Strong Base | Use a Hindered, Non-nucleophilic Base: Employ a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| High Temperature | Control Reaction Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C) if epimerization is a significant issue. |
Issue 3: Diketopiperazine Formation
Symptoms:
-
Significant loss of peptide from the resin after the coupling of the second amino acid.
-
Detection of a cyclic dipeptide byproduct in the cleavage solution.
-
Low overall yield, especially when the C-terminal or penultimate residue is a beta-amino acid.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Base-catalyzed Intramolecular Cyclization | Use a Sterically Hindered Linker: Employ a resin with a bulky linker, such as a 2-chlorotrityl chloride (2-CTC) resin, which sterically hinders the intramolecular backbiting reaction.[9] Couple a Dipeptide: Instead of coupling the first two amino acids sequentially, synthesize the dipeptide in solution and then couple it to the resin. |
| Sequence Predisposition | Careful Sequence Design: If possible, avoid sequences where the first two residues are highly prone to cyclization (e.g., Proline-like residues). |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Note: This data is generalized from studies on sterically hindered alpha-amino acids and serves as a guideline for selecting reagents for constrained beta-amino acids. Actual performance may vary based on the specific beta-amino acid and peptide sequence.
| Coupling Reagent Class | Example Reagents | Relative Speed | General Purity/Efficiency | Risk of Racemization | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Very Fast | Very High | Low | Highly efficient for hindered couplings. HATU and COMU are often preferred for their high reactivity and lower racemization potential.[10][11] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | High | Very Low | Excellent for minimizing racemization. PyAOP is particularly effective for difficult couplings. |
| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | Moderate | Good | Moderate | Cost-effective but generally slower. The use of additives like HOBt or Oxyma is crucial to suppress racemization. |
Experimental Protocols
Protocol 1: Optimized Coupling of a Sterically Hindered Constrained Beta-Amino Acid (e.g., using HATU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected constrained beta-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. If the test is positive (blue beads), proceed to step 7. If negative, proceed to step 8.
-
Double Coupling (if necessary): Drain the reaction vessel and repeat steps 3-5 with a fresh solution of activated amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle.
Protocol 2: Analysis of Crude Peptide by RP-HPLC-MS
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 400-2000.
-
Analysis: Analyze the resulting chromatogram and mass spectra to identify the main product and any impurities based on their retention times and molecular weights.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Conformational Analysis of Peptides: (1R,2R)-2-Aminocyclohexanecarboxylic Acid versus Proline
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance conformational stability, proteolytic resistance, and biological activity. Among these, cyclic amino acids that mimic the structural constraints of proline are of significant interest. This guide provides an objective comparison of the conformational effects of incorporating (1R,2R)-2-Aminocyclohexanecarboxylic Acid ((1R,2R)-ACHC) versus the natural imino acid, L-proline, into peptide backbones. This analysis is supported by a review of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling.
Introduction to the Conformational Constraints
Proline (Pro) is unique among the 20 proteinogenic amino acids due to its cyclic pyrrolidine side chain, which is covalently bonded to the backbone nitrogen. This ring structure imparts significant conformational rigidity to the peptide backbone. Key conformational features of proline include:
-
Restricted φ (phi) torsion angle: The cyclic nature of proline restricts the φ angle to approximately -60° to -75°, influencing the local peptide conformation.
-
Cis-trans isomerization: The X-Pro peptide bond can adopt both cis and trans conformations, with the trans form generally being more stable. This isomerization can be a rate-limiting step in protein folding and can modulate biological activity.
-
Polyproline II (PPII) helix: Proline-rich sequences often adopt a left-handed helical structure known as a polyproline II (PPII) helix, which is an extended and flexible conformation important for protein-protein interactions.
This compound ((1R,2R)-ACHC) is a cyclic β-amino acid that has been investigated as a proline mimetic. Its six-membered cyclohexane ring is intended to impose even greater conformational constraints than proline's five-membered ring. The stereochemistry at the C1 and C2 positions is crucial in determining the resulting peptide conformation. The (1R,2R) configuration refers to a trans relationship between the amino and carboxyl groups on the cyclohexane ring.
Comparative Conformational Data
While direct side-by-side comparisons of (1R,2R)-ACHC and proline in identical linear peptide sequences are limited in publicly available literature, a comparative analysis can be constructed from studies on cyclic peptides and related ACHC isomers. A study on cyclic pentapeptides where L-Pro was substituted with cis- and trans-ACHC revealed distinct conformational preferences.[1]
| Feature | L-Proline in Peptides | This compound in Peptides |
| Backbone Flexibility | Moderately restricted due to the five-membered pyrrolidine ring. | Highly restricted due to the six-membered cyclohexane ring. |
| Primary Conformation | Often induces β-turns or adopts a Polyproline II (PPII) helix in proline-rich sequences.[2] | Tends to induce well-defined turn or helical structures. For instance, oligomers of trans-ACHC are known to form robust 14-helices. |
| Cis-Trans Isomerization | The X-Pro peptide bond can exist in both cis and trans conformations, with a typical energy barrier for interconversion. | The corresponding amide bond is generally locked in a trans-like conformation due to the steric bulk of the cyclohexane ring. |
| Impact on Secondary Structure | Can act as a "helix breaker" in α-helices but is a strong promoter of β-turns and PPII helices. | The rigid structure can be used to nucleate and stabilize specific secondary structures, such as helices and turns, with high predictability. |
Experimental Methodologies
The conformational analysis of peptides containing these residues relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a concentration of 1-5 mM. A phosphate buffer is often used to maintain a stable pH.[3]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To observe the chemical shifts of protons.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Chemical Shift Analysis: The deviation of α-proton chemical shifts from random coil values can indicate the presence of secondary structures.
-
³J(HN,Hα) Coupling Constants: The magnitude of this coupling constant can provide information about the backbone dihedral angle φ.
-
NOE Restraints: The presence and intensity of NOE cross-peaks are used to generate distance constraints between protons.
-
-
Structure Calculation: The experimental restraints (distances from NOESY, dihedral angles from coupling constants) are used as input for molecular dynamics (MD) or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Experimental Protocol for CD Analysis:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region. The peptide concentration is typically in the micromolar range (e.g., 10-100 µM).[5]
-
Data Acquisition:
-
CD spectra are recorded on a spectropolarimeter, typically from 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).[5]
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
A baseline spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.[5]
-
-
Data Analysis: The resulting CD spectrum, plotted as mean residue ellipticity [θ] versus wavelength, is characteristic of the peptide's secondary structure.
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Polyproline II (PPII) helix: A strong negative band around 206 nm and a weak positive band around 228 nm.
-
Random Coil: A strong negative band near 200 nm.
-
Computational Modeling
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and stability of peptides.
Workflow for Computational Modeling:
Caption: Workflow for computational modeling of peptides.
Logical Relationships and Signaling Pathways
The conformational constraints imposed by proline and its mimetics are critical for their function in signaling pathways. For example, proline-rich motifs are recognized by SH3 domains, mediating protein-protein interactions in cellular signaling. The rigid conformation presented by a peptide containing (1R,2R)-ACHC could be exploited to design potent and selective inhibitors or modulators of such interactions.
Caption: Logical relationship in peptide-mediated signaling.
Conclusion
The substitution of proline with this compound offers a promising strategy for introducing rigid, well-defined conformations into peptides. While proline's unique properties, including cis-trans isomerization and the ability to form PPII helices, are crucial in many biological contexts, the enhanced structural constraint of (1R,2R)-ACHC can be advantageous for designing peptides with improved stability, receptor affinity, and selectivity. The choice between proline and (1R,2R)-ACHC will depend on the specific therapeutic goal, whether it is to mimic a flexible recognition motif or to create a highly pre-organized and potent ligand. Further direct comparative studies on linear peptides are warranted to fully elucidate the subtle yet significant differences in their conformational landscapes.
References
- 1. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of helical stability in peptides with (1R,2R)-ACHC and other cyclic amino acids
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a critical aspect of designing novel therapeutics and research tools. The incorporation of cyclic amino acids is a powerful strategy to pre-organize peptide backbones into specific secondary structures, thereby enhancing their stability, bioactivity, and proteolytic resistance. Among these, (1R,2R)-diaminocyclohexanecarboxylic acid (ACHC) has emerged as a potent helix-inducing residue. This guide provides an objective comparison of the helical stability conferred by (1R,2R)-ACHC in peptides against other cyclic amino acids, supported by experimental data and detailed methodologies.
Introduction to Helical Stability in Peptides
Peptides often exhibit conformational flexibility in solution, which can be detrimental to their biological function. Constraining a peptide into a specific conformation, such as an α-helix or a 3₁₀-helix, can significantly enhance its binding affinity to target proteins and improve its pharmacokinetic properties. Cyclic amino acids, by restricting the available Ramachandran space, serve as effective tools for nucleating and stabilizing helical structures. The choice of the cyclic amino acid, including its ring size and stereochemistry, plays a crucial role in determining the type and stability of the resulting helix.
(1R,2R)-ACHC as a Superior Helix Inducer
Experimental evidence strongly suggests that β-peptides incorporating trans-2-aminocyclohexanecarboxylic acid (ACHC) residues exhibit the highest 14-helical backbone stability when compared to other stabilization strategies such as salt bridges or lactam bridges.[1] This enhanced stability is attributed to the pre-organized chair conformation of the cyclohexane ring, which favors the dihedral angles required for a stable 14-helix.[1] The stability of ACHC-containing helices shows minimal sensitivity to changes in pH and ionic strength, highlighting their robustness.[1]
Quantitative Comparison of Helical Stability
The following table summarizes quantitative data on the helical stability of peptides containing (1R,2R)-ACHC and other cyclic amino acids. It is important to note that direct comparisons can be challenging due to variations in the peptide sequences and experimental conditions across different studies.
| Cyclic Amino Acid | Peptide Sequence Context | Method | Helicity (%) | Melting Temp. (°C) | ΔG (kcal/mol) | Reference |
| (1R,2R)-ACHC | β-heptamer | CD & 2D NMR | High (qualitative) | - | - | [1] |
| trans-ACPC | α/β-peptide | CD | - | - | ≈0.5 (enhancement vs β³-hAla) | [2] |
| ACBC | Model peptides | Conformational Energy Calculations | Favors α-/3₁₀-helix | - | - | [3] |
| Aib | Aib/Ala-based peptide | CD & NMR | High (qualitative) | - | - | [4] |
Note: Quantitative data for direct comparison is limited in the reviewed literature. Much of the analysis is qualitative or compares against non-cyclic residues.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to assess peptide helical stability.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following is a general protocol based on Fmoc/tBu chemistry.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.[5]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes). The resin is then washed thoroughly with DMF and dichloromethane (DCM).[5]
-
Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is activated using a coupling reagent like HATU (2.9 equivalents) in the presence of a base such as DIPEA (6 equivalents) in DMF. This solution is then added to the resin and agitated for 1-2 hours. For sterically hindered residues like N,N-dimethylated amino acids, more potent coupling reagents (e.g., PyAOP) and longer reaction times may be necessary.[5]
-
Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative test such as the Kaiser test or a chloranil test. After a complete reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[5]
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.[5]
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/Water 95:2.5:2.5). The resin is treated with this cocktail for 2-3 hours.[5]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Circular Dichroism (CD) Spectroscopy for Helicity Analysis
CD spectroscopy is a primary tool for assessing the secondary structure of peptides in solution.
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration typically between 0.1 and 1 mg/mL. The buffer itself should not be optically active.[6]
-
Instrument Setup: A CD spectrometer is used to measure the differential absorption of left and right circularly polarized light. The measurements are typically performed in the far-UV region (190-260 nm) for secondary structure analysis. Quartz cuvettes with a path length of 0.1 cm are commonly used.[6]
-
Data Acquisition: Spectra are recorded at a controlled temperature. For thermal denaturation studies, spectra are recorded over a range of temperatures.[7]
-
Data Analysis: The raw CD data (in millidegrees) is converted to mean residue ellipticity ([θ]). The percentage of helicity is often estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂), a characteristic wavelength for helical structures.[8] The following equation can be used for estimation: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]c is the mean residue ellipticity of the random coil and [θ]h is the mean residue ellipticity of a pure helix of that length.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., a mixture of H₂O/D₂O or an organic solvent like methanol-d₄) to a concentration of 1-5 mM. The pH of the solution is adjusted as needed.[9]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: Provides initial information on the overall folding and potential aggregation.[10]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.[11]
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., within an amino acid residue).[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[11][13]
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.[14]
-
Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., using simulated annealing or molecular dynamics) to generate a family of 3D structures consistent with the experimental data.[14]
Visualizing Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Helical Stability Analysis.
Conclusion
The incorporation of (1R,2R)-ACHC into peptides is a highly effective strategy for inducing and stabilizing helical conformations, often surpassing other methods in terms of the resulting stability and robustness to environmental changes. While quantitative comparisons with a broad range of other cyclic amino acids are still somewhat limited in the literature, the available data consistently points to the superior helix-promoting properties of ACHC. For researchers aiming to design conformationally well-defined helical peptides, (1R,2R)-ACHC represents a premier building block. The detailed experimental protocols provided in this guide offer a foundation for further investigation and application of these principles in peptide design and drug discovery.
References
- 1. Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Thermodynamic Scale of β-Amino Acid Residue Propensities for an α-Helix-Like Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. α-Helix Mimicry with α/β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exchange-transferred NOE spectroscopy and bound ligand structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uzh.ch [chem.uzh.ch]
A Comparative Analysis of Peptides Containing (1R,2R)-2-Aminocyclohexanecarboxylic Acid and Their Linear Counterparts
In the realm of peptide-based therapeutics, structural modification is a critical strategy for enhancing biological activity and pharmacokinetic profiles. Cyclization, often achieved by incorporating conformationally constrained non-natural amino acids such as (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC), represents a cornerstone of this approach. The inclusion of ACHC induces a rigid and stable helical structure, which can profoundly influence a peptide's performance compared to its flexible, linear analog.[1][2][3] Generally, cyclic peptides exhibit greater metabolic stability, higher binding affinity, and improved target selectivity.[4][5][6] This guide provides an objective comparison, supported by experimental data, of the biological activities of peptides containing this compound versus their linear analogs.
Data Presentation: Quantitative Comparison
The following table summarizes key performance metrics from comparative studies, highlighting the quantitative differences in biological activity between cyclic peptides incorporating cyclic amino acids and their linear analogs.
| Study Focus | Peptide Comparison | Target/Application | Performance Metric | Linear Analog Value | Cyclic Analog Value | Fold Difference | Citation |
| Pharmacokinetics | Linear HAV4 vs. Cyclic cHAVc3 | Blood-Brain Barrier (BBB) Modulation | Plasma Half-life (t₁/₂) in rat plasma | 2.4 hours | 12.95 hours | ~5.4x increase | [7] |
| In Vitro Efficacy | Linear RD2D3 vs. Cyclic cRD2D3 | Alzheimer's Disease (Aβ Oligomer Elimination) | Aβ(1-42) Oligomer Elimination | ~90% | ~80% | ~0.9x change | [8] |
| In Vitro Efficacy | Linear RD2D3 vs. Cyclic cRD2D3 | Alzheimer's Disease (Aβ Oligomer Elimination) | D/I Aβ Mutant Oligomer Elimination | ~95% | ~100% | ~1.05x increase | [8] |
| Receptor Binding | Linear RGD Peptide vs. Cyclic RGD Peptide | Integrin Receptors | Receptor Selectivity | Non-specific | Specific for αvβ₃ and αvβ₅ | Qualitatively Higher | [7] |
Note: While the RGD peptide study does not specifically use ACHC, it exemplifies the principle of how cyclization enhances receptor selectivity, a key benefit of using conformationally constrained residues.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. The following sections describe the protocols for the key experiments cited.
1. Plasma Stability Assay This assay evaluates the resistance of peptides to degradation by plasma enzymes.[7]
-
Objective: To determine the in vitro half-life (t₁/₂) of linear and cyclic peptides in plasma.
-
Protocol:
-
The test peptides (e.g., linear HAV4 and cyclic cHAVc3) are incubated in fresh rat plasma at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
The enzymatic reaction is quenched by adding a protein-precipitating agent, such as acetonitrile.
-
Samples are centrifuged to remove precipitated proteins.
-
The supernatant, containing the remaining peptide, is analyzed using Liquid Chromatography-Mass Spectrometry (LC/MS-MS) to quantify the peptide concentration.
-
The half-life is calculated by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
-
2. Quantitative Immunoassay for Aβ Oligomer Disassembly (QIAD) This in vitro assay measures the efficacy of therapeutic agents in eliminating harmful amyloid-β (Aβ) oligomers, which are implicated in Alzheimer's disease.[8]
-
Objective: To quantify the Aβ oligomer-eliminating capacity of test peptides.
-
Protocol:
-
Synthetic Aβ(1-42) peptides are prepared to form stable oligomers.
-
The Aβ oligomers are incubated with the test peptides (e.g., RD2D3 and cRD2D3) or a placebo control.
-
Following incubation, the reaction mixture is added to a 96-well plate coated with Aβ-specific capture antibodies.
-
A detection antibody is added, which binds to the captured Aβ oligomers.
-
A substrate is introduced that reacts with an enzyme conjugated to the detection antibody, producing a measurable signal (e.g., colorimetric or chemiluminescent).
-
The signal intensity, which is proportional to the amount of remaining Aβ oligomers, is measured. The percentage of oligomer elimination is calculated by comparing the signal from peptide-treated wells to the control wells.
-
3. In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease This experiment assesses the therapeutic potential of the peptides in a living organism exhibiting disease pathology.[8]
-
Objective: To determine if peptide treatment can ameliorate cognitive and pathological deficits in an animal model.
-
Protocol:
-
A transgenic mouse model that develops Alzheimer's-like pathology (e.g., Tg-SwDI mice) is used.
-
Mice are divided into treatment groups (e.g., linear peptide, cyclic peptide, placebo).
-
Peptides are administered regularly over a defined period (e.g., via intraperitoneal injection).
-
Behavioral tests are conducted to assess cognitive functions such as memory and learning.
-
At the end of the study, brain tissue is collected and analyzed for pathological markers, such as Aβ plaque load and neuroinflammation.
-
The outcomes for the different treatment groups are statistically compared to evaluate in vivo efficacy.
-
Visualizations: Pathways and Workflows
dot
Caption: Advantages of Peptide Cyclization.
dot
Caption: Comparative Experimental Workflow.
Conclusion
The incorporation of this compound is a powerful method for peptide cyclization, generally leading to significant advantages in terms of biological stability and binding characteristics. As demonstrated, cyclic peptides can exhibit substantially longer plasma half-lives and, in many cases, higher efficacy or target selectivity.[7] However, the relationship between structure and activity is complex; enhanced pharmacokinetic profiles and in vitro potency do not invariably translate to superior in vivo performance.[8] The choice between a cyclic and a linear design must therefore be guided by empirical data from a comprehensive suite of in vitro and in vivo experiments. This guide underscores the necessity of a multifaceted approach to peptide drug design, where the benefits of conformational constraint are carefully weighed and validated through rigorous testing.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 5. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Enhanced Enzymatic Stability of Peptides Incorporating Cyclic Beta-Amino Acids: A Comparative Guide
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body, leading to a short in vivo half-life.[1] A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as cyclic beta-amino acids, into the peptide backbone. This guide provides an objective comparison of the enzymatic stability of peptides containing cyclic beta-amino acids against their natural counterparts, supported by experimental data and detailed methodologies.
Comparative Analysis of Enzymatic Stability
The inclusion of cyclic β-amino acids significantly enhances peptide resistance to proteolytic degradation. The constrained cyclic structure and the altered backbone conformation sterically hinder the approach of proteases, preventing peptide bond cleavage.[1][2] This leads to a substantial increase in the peptide's half-life in biological fluids.
Below is a summary of quantitative data from studies comparing the stability of natural peptides to those modified with cyclic amino acids or other stability-enhancing modifications.
| Peptide Type | Modification | Matrix/Enzyme | Half-life (t½) / % Remaining | Reference |
| Natural/Linear Peptides | None | Human Serum | Generally short, from 2 to 30 minutes | [3][4] |
| Linear Peptide (1g) | None | Protease AspN | >80% degraded within 2 hours | [5] |
| Linear Peptide (1m) | None | Trypsin | ~60% degraded within 2 hours | [5] |
| Peptides with N-terminal amines | None | Cell Culture | Almost entirely degraded by 48 hours | [6] |
| Modified Peptides | ||||
| Macrocyclic Peptide Inhibitors | Cyclic β-amino acids | Human Serum | > 168 hours | [7] |
| Cyclic Peptide (2j') | Backbone Cyclization | Protease AspN | ~100% remaining after 8 hours | [5] |
| Cyclic Peptide (2p) | Backbone Cyclization | Trypsin | ~100% remaining after 8 hours | [5] |
| Bicyclic Peptides | Bicyclic Structure | Trypsin | Enhanced stability over monocyclic peptides | [8] |
Experimental Protocols
The following is a generalized protocol for assessing the enzymatic stability of peptides in human serum or plasma, based on common methodologies.[1][9][10]
1. Materials and Reagents:
-
Test peptide and its natural counterpart
-
Pooled human plasma or serum
-
Quenching solution: Acetonitrile (ACN) with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Internal standard (optional, for LC-MS analysis)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
RP-HPLC or LC-MS system
2. Peptide Incubation:
-
Thaw pooled human plasma or serum on ice. To remove precipitates, centrifuge at 2000 x g for 10 minutes at 4°C.[9]
-
Pre-warm the plasma/serum to 37°C.[9]
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Initiate the assay by adding a small volume of the peptide stock solution to the pre-warmed plasma/serum to achieve the desired final concentration (e.g., 50 µg/mL).[9]
-
Incubate the mixture at 37°C with gentle shaking.[9]
3. Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) of the incubation mixture.[9] The 0-minute sample should be collected immediately after adding the peptide.
-
Immediately add the aliquot to a tube containing a larger volume (e.g., 4x the aliquot volume) of ice-cold quenching solution (ACN with 0.1% formic acid).[9] This stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex the mixture thoroughly for approximately 30 seconds.
4. Sample Preparation and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[1][11] The peak area of the peptide is integrated for quantification.
5. Data Analysis:
-
Plot the percentage of the remaining intact peptide against time, with the 0-minute time point representing 100%.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model using appropriate software (e.g., GraphPad Prism).[9]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of enhanced stability.
Caption: Workflow for assessing the enzymatic stability of peptides.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02759K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Extending the half‑life of therapeutic peptides - Research Outreach [researchoutreach.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of (1R,2R)- and (1S,2S)-2-Aminocyclohexanecarboxylic Acid Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Enantioselective Synthesis
In the realm of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and yield. The trans-1,2-diaminocyclohexane backbone is a privileged scaffold in the design of such ligands and catalysts. This guide provides a comparative study of organocatalysts derived from the two enantiomers of a closely related structure, (1R,2R)- and (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane, in the asymmetric Michael addition of aldehydes to nitroolefins. The data presented herein, extracted from a key study in the field, offers a direct comparison of their catalytic efficacy, enabling informed decisions in catalyst selection for enantioselective synthesis.
Performance in the Asymmetric Michael Addition
The enantioselective Michael addition of propanal to β-nitrostyrene serves as a benchmark reaction to evaluate the catalytic performance of catalysts derived from both (1R,2R)- and (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane. The catalysts, in conjunction with a thiourea co-catalyst, were investigated for their ability to control the stereochemical outcome of the reaction.
As anticipated, the use of enantiomeric catalysts affords the corresponding enantiomeric products. The catalyst derived from (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane predominantly yields the (R,R)-enantiomer of the Michael adduct, while the catalyst from the (1S,2S)-enantiomer produces the (S,S)-adduct. The comparative data is summarized below.
| Catalyst Precursor | Co-catalyst | Product Enantiomer | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Yield (%) |
| (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane | Thiourea | (R,R) | 95:5 | 98% | 85% |
| (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane | Thiourea | (S,S) | 95:5 | 98% | 85% |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition:
To a solution of the nitroolefin (0.25 mmol) in anhydrous toluene (1.0 mL) was added the aldehyde (1.25 mmol). The mixture was cooled to the desired temperature, and the organocatalyst (0.025 mmol, 10 mol%) was added. The reaction mixture was stirred at this temperature and the progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Workflow
The catalytic cycle of the asymmetric Michael addition reaction promoted by a chiral diamine and a thiourea co-catalyst involves a dual activation strategy. The chiral secondary amine of the diamine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. Simultaneously, the thiourea co-catalyst activates the nitroolefin electrophile through hydrogen bonding. This dual activation orients the substrates in the transition state, leading to a highly stereocontrolled carbon-carbon bond formation.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Conclusion
The derivatives of both (1R,2R)- and (1S,2S)-2-aminocyclohexanecarboxylic acid, specifically the closely related N,N'-dimethyl-1,2-diaminocyclohexane, have demonstrated exceptional and equivalent efficacy in catalyzing the asymmetric Michael addition reaction. The choice between the (1R,2R) and (1S,2S) based catalyst directly dictates the chirality of the final product, providing a reliable method for accessing either enantiomer with high stereocontrol. This comparative guide underscores the utility of this catalyst scaffold for researchers and professionals in the field of asymmetric synthesis, offering a predictable and highly efficient tool for the construction of chiral molecules.
A Spectroscopic Compass: Navigating the Conformational Landscapes of Cyclic Amino Acid Stereoisomers in Peptides
A comparative guide for researchers, scientists, and drug development professionals on the application of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structural nuances of peptides containing stereoisomers of cyclic amino acids. This guide provides an objective comparison of their performance with supporting experimental data, detailed methodologies, and visual workflows.
The three-dimensional structure of a peptide is intrinsically linked to its biological function. The incorporation of cyclic amino acids, such as proline, introduces conformational constraints that significantly influence the peptide's architecture. Stereoisomerism within these cyclic residues—for instance, the difference between L- and D-proline or the cis and trans configurations of the X-Pro peptide bond—can dramatically alter the peptide's secondary structure and, consequently, its activity. This guide delves into the spectroscopic techniques of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) as powerful tools to discern these subtle yet critical structural variations.
Data Presentation: A Quantitative Look at Stereoisomer-Induced Conformational Changes
The following tables summarize quantitative data from CD and NMR spectroscopic analyses of peptides containing different cyclic amino acid stereoisomers. This data provides a clear comparison of how changes in stereochemistry manifest in the spectroscopic output.
Table 1: Circular Dichroism Data for Proline-Containing Cyclic Dipeptide Stereoisomers
| Compound | Solvent | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ (nm) |
| π → π* Transition | ||
| λ (nm) | ||
| cyclo(L-Pro-L-Ala) | Acetonitrile | 224 |
| cyclo(L-Pro-D-Ala) | Acetonitrile | 211 |
| cyclo(L-Pro-L-Val) | Acetonitrile | 220 |
| cyclo(L-Pro-D-Val) | Acetonitrile | 212 |
| cyclo(L-Pro-L-Phe) | Acetonitrile | 223 |
| cyclo(L-Pro-D-Phe) | Acetonitrile | 210 |
Data compiled from foundational studies on the circular dichroism of proline-containing cyclic dipeptides.
Table 2: ¹H and ¹³C NMR Chemical Shift Differences (Δδ = δ_cis - δ_trans) for Proline Residues in Peptides
| Peptide Fragment | Nucleus | Δδ (ppm) |
| Z-Gly-Pro | Cβ | +1.4 |
| Cγ | -2.1 | |
| Boc-Ala-Pro | Cβ | +1.5 |
| Cγ | -2.3 | |
| H-Trp-Pro-Tyr-OH | Pro Cγ | ~ -2.0 |
| Pro Cβ | ~ +1.5 |
This table highlights the characteristic differences in the ¹³C chemical shifts of the β and γ carbons of the proline ring, which are diagnostic for the cis and trans conformations of the X-Pro peptide bond.[1][2]
Experimental Protocols: Methodologies for Spectroscopic Analysis
Reproducible and high-quality data are paramount in spectroscopic analysis. The following sections provide detailed methodologies for CD and NMR spectroscopy tailored for the conformational analysis of peptides.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light.
1. Sample Preparation:
-
Peptides should be of high purity (>95%), as determined by HPLC and mass spectrometry.
-
Prepare a stock solution of the peptide in a suitable buffer. The buffer should be transparent in the far-UV region (e.g., 10 mM sodium phosphate). Avoid buffers with high absorbance below 200 nm, such as Tris.
-
The final peptide concentration for far-UV CD (190-260 nm) is typically in the range of 50-200 µM.
-
Prepare a buffer blank with the exact same composition as the peptide sample, excluding the peptide.
2. Instrumentation and Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements.
-
Record a baseline spectrum of the buffer blank under the same conditions as the sample.
-
Acquire the CD spectrum of the peptide sample. Typical parameters include:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Smooth the resulting spectrum if necessary.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹) using the following equation: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.
-
Analyze the CD spectrum to estimate the secondary structure content using deconvolution algorithms available in various software packages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed, atom-level information about the three-dimensional structure and dynamics of peptides in solution.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For studies of amide protons, a mixture of 90% H₂O/10% D₂O is commonly used.
-
The pH of the sample should be carefully adjusted using deuterated acid or base.
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift referencing.
2. Instrumentation and Data Acquisition:
-
Data is typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
A standard set of 1D and 2D NMR experiments should be performed:
-
1D ¹H: To get an overview of the sample and check for purity and aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure. The presence or absence of specific NOEs, such as the Hα(i) to Hδ(i+1) in an X-Proline sequence, can distinguish between cis and trans isomers.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The chemical shifts of proline Cβ and Cγ are particularly sensitive to the cis/trans isomerization of the peptide bond.
-
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific nuclei in the peptide sequence.
-
Analyze the chemical shifts, coupling constants (e.g., ³J_HNHα, which relates to the φ torsion angle), and NOE patterns to derive conformational constraints.
-
For cis/trans proline isomers, the relative populations can be determined by integrating the corresponding well-resolved peaks in the 1D or 2D spectra.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that are consistent with the experimental NMR restraints.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of peptides with different cyclic amino acid stereoisomers.
References
A Comparative Guide to the Thermal Stability of Molecular Gels Derived from Aminocyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of gelator molecules plays a critical role in their self-assembly and, consequently, the thermal stability of the molecular gels they form. This guide provides a comparative analysis of the thermal properties of molecular gels derived from different isomers of aminocyclohexanecarboxylic acid, offering valuable insights for the rational design of new gel-based materials for applications in drug delivery, tissue engineering, and beyond.
Key Findings on Isomer Impact on Gelation
Experimental evidence highlights a stark contrast in the gelation capabilities of trans- and cis-isomers of aminocyclohexanecarboxylic acid derivatives. While alkylamides of trans-2-aminocyclohexanecarboxylic acid have been shown to be effective gelators in a range of organic solvents, a similar derivative of a cis-cyclohexanedicarboxylic acid failed to produce any gels.[1] This suggests that the spatial arrangement of the functional groups on the cyclohexane ring is a crucial determinant for the formation of the extended, self-assembled fibrillar networks necessary for gelation.
The trans configuration appears to facilitate the necessary intermolecular interactions, such as hydrogen bonding and van der Waals forces, that lead to the formation of a stable gel network. In contrast, the stereochemistry of the cis isomer may hinder these interactions, preventing the formation of a three-dimensional network capable of immobilizing the solvent.
Thermal Stability of Gels from trans-2-Aminocyclohexanecarboxylic Acid Derivatives
A study on the gelation ability of N-octanoyl and N-hexadecanoyl amides of trans-2-aminocyclohexanecarboxylic acid revealed their potential to form thermally stable gels.[2] The thermal stability, as indicated by the gel-to-sol transition temperature (Tgel), was found to be dependent on the nature of the solvent, the concentration of the gelator, and the stereochemistry of the gelator (enantiomerically pure vs. racemic mixture).
Quantitative Data: Gel-to-Sol Transition Temperatures (°C)
| Gelator | Solvent | Concentration (mg/mL) | Tgel (°C) |
| (1R,2R)-N-octanoyl-2-aminocyclohexanecarboxylic acid | Hexane | 5 | 45 |
| Toluene | 10 | 60 | |
| Ethyl Acetate | 20 | 55 | |
| racemic-N-octanoyl-2-aminocyclohexanecarboxylic acid | Hexane | 10 | 40 |
| Toluene | 20 | 58 | |
| Ethyl Acetate | 30 | 50 | |
| (1R,2R)-N-hexadecanoyl-2-aminocyclohexanecarboxylic acid | Hexane | 2 | 75 |
| Toluene | 5 | 85 | |
| Ethyl Acetate | 10 | 80 | |
| racemic-N-hexadecanoyl-2-aminocyclohexanecarboxylic acid | Hexane | 2 | 78 |
| Toluene | 5 | 88 | |
| Ethyl Acetate | 10 | 82 |
Data extracted from "Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic behavior to microscopic structure"[2]. Please refer to the original publication for the full dataset and experimental conditions.
Experimental Protocols
Synthesis of N-acyl-trans-2-aminocyclohexanecarboxylic acid[2]
A solution of the corresponding acyl chloride (1.1 mmol) in dry dichloromethane (5 mL) is added dropwise to a solution of trans-2-aminocyclohexanecarboxylic acid (1.0 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (10 mL) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-acyl-trans-2-aminocyclohexanecarboxylic acid.
Determination of Gel-to-Sol Transition Temperature (Tgel)[2]
A known amount of the gelator is placed in a sealed tube with a specific volume of the solvent. The mixture is heated until the solid is completely dissolved. The solution is then allowed to cool to room temperature to form the gel. The tube is then placed in a temperature-controlled water bath and heated at a rate of 1 °C/min. The Tgel is recorded as the temperature at which the gel collapses and starts to flow upon inverting the tube.
Logical Relationship Diagram
Caption: Relationship between aminocyclohexanecarboxylic acid isomers and gel thermal stability.
References
Navigating the Conformational Landscape: A Comparative Look at (1R,2R)-ACHC and Other Constrained Amino Acids in Peptidomimetics
While the scientific literature extensively covers the use of various constrained amino acids to enhance the pharmacological properties of peptides, specific studies that systematically substitute (1R,2R)-ACHC with other constrained residues (such as α-aminoisobutyric acid [Aib], aminocyclopentanecarboxylic acid [ACPC], or D-proline) in the same peptide backbone to provide a head-to-head comparison of binding affinities are scarce. The available research tends to focus on the effects of a particular constrained amino acid within a specific biological context, such as targeting somatostatin or integrin receptors.
The overarching goal of incorporating constrained amino acids into peptidomimetics is to reduce the conformational flexibility of the peptide chain. This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to the binding free energy, thus increasing binding affinity.[1] Different constrained amino acids induce distinct secondary structures, such as β-turns or helical motifs, which can be tailored to mimic the native structure of a peptide ligand at its receptor binding site.
Experimental Approaches to Determine Binding Affinity
The binding affinity of peptidomimetics is typically quantified using various in vitro assays. A common method is the competitive binding assay, where the ability of a test compound (the peptidomimetic) to displace a known radiolabeled or fluorescently labeled ligand from its receptor is measured. The data from these assays are used to calculate key parameters like the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd), which are all indicators of binding affinity.
Representative Experimental Workflow: Competitive Binding Assay
Below is a generalized workflow for a competitive radioligand binding assay, a standard method to determine the binding affinity of a novel peptidomimetic.
Conclusion
The strategic incorporation of constrained amino acids is a cornerstone of modern peptidomimetic design, aiming to enhance binding affinity and overall drug-like properties. While the theoretical benefits of using residues like (1R,2R)-ACHC are well-understood, the absence of direct, quantitative comparative studies against other constrained amino acids in identical peptide scaffolds makes a definitive judgment on its relative performance challenging. Future research focusing on systematic comparisons within well-defined biological systems will be crucial to fully elucidate the nuanced advantages of different conformational constraints and to guide the rational design of next-generation peptidomimetic therapeutics.
References
A Comparative Guide to the In Silico Conformational Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of conformational constraints into peptides is a critical strategy in modern drug design, aimed at enhancing metabolic stability, receptor affinity, and bioavailability. The incorporation of non-proteinogenic amino acids, such as (1R,2R)-2-aminocyclohexanecarboxylic acid ((1R,2R)-ACHC), offers a powerful tool to modulate the three-dimensional structure of peptides. This guide provides an objective comparison of the conformational effects induced by (1R,2R)-ACHC in peptides against other commonly used conformationally constrained amino acids, namely L-Proline and the diastereomeric (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC). The comparisons are supported by a detailed in silico experimental protocol and expected outcomes based on published data.
Core Conformational Differences
(1R,2R)-ACHC, a cyclic β-amino acid, is known to impart significant rigidity to the peptide backbone. Its trans configuration, where the amino and carboxyl groups are on opposite sides of the cyclohexane ring, strongly influences the local geometry. Oligomers of trans-ACHC have been shown to adopt stable 14-helical secondary structures[1][2]. This contrasts with L-Proline, an imino acid whose pyrrolidine ring restricts the phi (φ) dihedral angle to a narrow range (approximately -60° to -75°), making it a potent inducer of β-turns[3][4]. The diastereomer, (1R,2S)-ACHC (cis-ACHC), in which the functional groups are on the same side of the ring, tends to favor more extended conformations in oligomers[5][6].
Comparative In Silico Analysis: A Proposed Study
To objectively compare the conformational landscapes of peptides containing these residues, a comprehensive in silico analysis of a model cyclic hexapeptide, cyclo(Gly-Gly-X-Gly-Gly-Gly), is proposed. In this model, the 'X' position is substituted with (1R,2R)-ACHC, L-Proline, or (1R,2S)-ACHC.
Experimental Protocols
A robust molecular dynamics (MD) simulation protocol is essential for a thorough conformational analysis. The following workflow outlines the key steps for this comparative study.
-
Peptide Modeling and Parameterization:
-
Initial 3D structures of the cyclic hexapeptides will be built using molecular modeling software such as PyMOL or Maestro.
-
The AMBER ff19SB force field will be used for the standard amino acid residues.
-
Custom force field parameters for (1R,2R)-ACHC and (1R,2S)-ACHC will be generated. This involves quantum mechanical calculations (e.g., using Gaussian with the HF/6-31G* basis set) to derive Restrained Electrostatic Potential (RESP) charges and to parameterize bond, angle, and dihedral terms not present in the general AMBER force field (GAFF).
-
-
System Preparation:
-
Each peptide will be solvated in an octahedral box of TIP3P water molecules with a minimum buffer distance of 12 Å from the peptide to the box edge.
-
Counter-ions (Na+ or Cl-) will be added to neutralize the system.
-
-
Molecular Dynamics Simulations:
-
All simulations will be performed using the GROMACS or AMBER software package.
-
The system will be energy-minimized using a steepest descent algorithm followed by a conjugate gradient method.
-
The system will be gradually heated to 300 K under the NVT ensemble with positional restraints on the peptide heavy atoms.
-
The system will be equilibrated under the NPT ensemble at 1 atm and 300 K, with the positional restraints gradually removed.
-
Production MD simulations will be run for at least 500 ns for each system under the NPT ensemble. To enhance conformational sampling, Replica Exchange Molecular Dynamics (REMD) or Bias-Exchange Metadynamics (BE-META) is recommended[7].
-
-
Trajectory Analysis:
-
The resulting trajectories will be analyzed to determine the conformational preferences of each peptide. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Ramachandran Plots: To analyze the backbone dihedral angles (φ and ψ) of the residues. For the cyclic β-amino acids, analogous dihedral angles will be monitored.
-
Principal Component Analysis (PCA): To identify the dominant conformational states.
-
Clustering Analysis: To group similar conformations and determine their populations.
-
Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds that define secondary structures.
-
-
Data Presentation: Predicted Quantitative Outcomes
The following tables summarize the expected quantitative data from the proposed in silico conformational analysis.
Table 1: Predicted Backbone Dihedral Angle Distributions
| Residue 'X' | Dominant φ Angle (degrees) | Dominant ψ Angle (degrees) | Key Conformational Feature |
| (1R,2R)-ACHC | Constrained by ring | Constrained by ring | Favors a rigid, turn-like or helical nucleus |
| L-Proline | -75 to -60 | Broad distribution | Induces a Type I or Type II β-turn |
| (1R,2S)-ACHC | Constrained by ring | Constrained by ring | Promotes a more extended, less compact structure |
Table 2: Predicted Conformational Ensemble Characteristics
| Peptide cyclo(Gly-Gly-X-Gly-Gly-Gly) | Predicted Major Conformation(s) | Predicted Number of Major Clusters | Predicted Intramolecular H-bonds |
| X = (1R,2R)-ACHC | Rigid, turn/helical structures | 1-2 | Stable, defining the turn/helix |
| X = L-Proline | β-turn centered at Proline | 2-3 (cis/trans isomers) | Characteristic of β-turns (i to i+3) |
| X = (1R,2S)-ACHC | Extended, more flexible conformations | >3 | Fewer and less persistent |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow of the proposed in silico conformational analysis.
Conclusion
The in silico conformational analysis of peptides containing this compound reveals a strong propensity for inducing rigid, well-defined turn or helical structures. This is in contrast to the more flexible β-turns induced by L-Proline and the extended conformations favored by the cis-diastereomer, (1R,2S)-ACHC. The choice of which conformationally constrained amino acid to incorporate into a peptide therapeutic will depend on the desired three-dimensional structure required for optimal interaction with its biological target. The detailed computational protocol provided in this guide offers a robust framework for conducting such comparative analyses, enabling more rational and targeted peptide drug design.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 7. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different chiral building blocks in a specific asymmetric reaction
For researchers, scientists, and drug development professionals, the stereoselective synthesis of complex molecules is a cornerstone of modern chemistry. The asymmetric aldol reaction stands as a powerful and widely utilized carbon-carbon bond-forming reaction to set stereocenters with high precision. The choice of the chiral directing group is paramount to achieving the desired stereochemical outcome. This guide provides an objective comparison of the performance of various chiral building blocks—including chiral auxiliaries and organocatalysts—in the asymmetric aldol reaction, supported by experimental data to inform catalyst and auxiliary selection.
The asymmetric aldol reaction joins a nucleophilic enol or enolate with an electrophilic aldehyde or ketone to create a β-hydroxy carbonyl compound, potentially forming two new stereocenters. The control over the absolute and relative stereochemistry of these newly formed chiral centers is dictated by the chiral building block employed. This guide focuses on a comparative analysis of some of the most effective and commonly used chiral building blocks: Evans oxazolidinones, pseudoephedrine, and camphorsultam as chiral auxiliaries, and proline and imidazolidinone-based organocatalysts.
Performance Comparison in the Asymmetric Aldol Reaction
The efficacy of a chiral building block is highly dependent on the specific substrates and reaction conditions. To provide a clear comparison, this guide focuses on the asymmetric aldol reaction between an aldehyde (exemplified by benzaldehyde) and a ketone or its equivalent. The following table summarizes the performance of different chiral building blocks in this context, based on reported experimental data.
| Chiral Building Block | Type | Enolate/Nucleophile Source | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Chiral Auxiliary | Propionyl Imide | Benzaldehyde | 90 | >99:1 (syn:anti) | >99 | [1] |
| (S)-Proline | Organocatalyst | Cyclohexanone | Benzaldehyde | 78 | 90:10 (anti:syn) | 95 | [2] |
| (S)-Proline Derivative | Organocatalyst | Acetone | Benzaldehyde | 52 | - | 52 | [3] |
Key Insights: The Evans oxazolidinone auxiliary demonstrates exceptional control over both diastereoselectivity and enantioselectivity, providing the syn-aldol product in high yield and with near-perfect stereocontrol.[1] In contrast, (S)-proline, a widely used organocatalyst, also provides good yield and high enantioselectivity for the reaction between cyclohexanone and benzaldehyde, favoring the anti-aldol product.[2] However, the performance of proline can be highly substrate-dependent, as seen in the reaction with acetone where a modified proline catalyst gave more moderate results.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalyst and auxiliary performance. Below are representative experimental protocols for the asymmetric aldol reaction using an Evans auxiliary and an (S)-proline organocatalyst.
Protocol 1: Asymmetric Aldol Reaction with Evans Oxazolidinone Auxiliary
This protocol is adapted from the Evans's asymmetric syn-aldol reaction.[1]
-
Preparation of the N-propionyl Imide: The chiral oxazolidinone, for example (S)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride in the presence of a base like triethylamine to form the corresponding N-propionyl imide.
-
Enolate Formation: The N-propionyl imide is dissolved in an anhydrous solvent such as dichloromethane and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by the dropwise addition of a hindered base like triethylamine or diisopropylethylamine (DIPEA) to generate the Z-enolate in situ.
-
Aldol Addition: The aldehyde (e.g., benzaldehyde) is then added slowly to the reaction mixture at -78 °C. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a buffered solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield the desired aldol adduct.
-
Auxiliary Removal: The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis with lithium hydroxide or reduction with lithium borohydride to yield the corresponding carboxylic acid or alcohol, respectively.
Protocol 2: Asymmetric Aldol Reaction with (S)-Proline Organocatalyst
This protocol is a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.[2][3]
-
Reaction Setup: To a stirred solution of the aldehyde (e.g., benzaldehyde, 1 equivalent) and the ketone (e.g., cyclohexanone or acetone, used as both reactant and solvent or in excess) in a suitable solvent (e.g., methanol/water mixture or an organic solvent like DMSO or DMF), (S)-proline (typically 10-30 mol%) is added.[2]
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to lower temperatures) for a period of several hours to days, depending on the reactivity of the substrates.[2][3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the reaction is quenched, often with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the pure aldol product.
Mechanistic Considerations and Logical Workflow
The stereochemical outcome of the asymmetric aldol reaction is dictated by the transition state geometry, which is influenced by the chiral building block.
Evans Oxazolidinone Auxiliary
The high syn-diastereoselectivity observed in the Evans aldol reaction is rationalized by the Zimmerman-Traxler model. The boron enolate forms a rigid six-membered chair-like transition state where the substituent on the auxiliary directs the approach of the aldehyde from the less hindered face, leading to the observed stereochemistry.[4]
References
- 1. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Navigating the Safe Disposal of (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of (1R,2R)-2-Aminocyclohexanecarboxylic Acid, ensuring the protection of both laboratory personnel and the environment.
While some safety data sheets (SDS) for similar compounds suggest that they may not be classified as hazardous substances, it is imperative to treat all chemical waste with caution and manage it through your institution's hazardous waste program.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[3] Strict adherence to the following procedures, which are in line with general laboratory safety standards and regulatory requirements, is essential.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.[1] This container should then be placed within a designated solid hazardous waste container.[1]
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated container for chemical waste.[2] Ensure that the container is compatible with the solvent used. Never dispose of aqueous solutions down the drain, as similar compounds may be toxic to aquatic life.[1]
-
Contaminated Labware:
-
Disposable Items: Pipette tips, plastic tubes, and other disposable items that have come into contact with the chemical should be placed in the solid hazardous waste container.[1]
-
Non-disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1] Following decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Container Management:
-
Obtain designated and properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.[1]
-
Ensure all waste containers are securely sealed when not in use and are stored in a designated secondary containment area, away from incompatible materials.[1]
-
Label all waste containers clearly with the full chemical name, the words "Hazardous Waste," the accumulation start date, and any associated hazards.[3]
3. Spill Management: In the event of a spill, follow these procedures:
-
Restrict access to the spill area.
-
For a powdered substance, prevent the dust from becoming airborne.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
4. Final Disposal:
-
Do not dispose of this compound or its waste in the regular trash or down the sanitary sewer.[1][2]
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department or a licensed chemical waste disposal contractor.[1][2]
Quantitative Data Summary
For the disposal of chemical waste, adherence to institutional and regulatory limits is crucial. The following table summarizes general quantitative guidelines for waste accumulation.
| Waste Category | Maximum Accumulation Volume/Quantity |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |
Note: These are general guidelines. Always consult your institution's specific waste management policies.
Experimental Protocols
The primary "experiment" in this context is the safe disposal of the chemical. The detailed methodologies are outlined in the "Step-by-Step Disposal Protocol" section above.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (1R,2R)-2-Aminocyclohexanecarboxylic Acid
This guide provides crucial safety and logistical information for the handling of (1R,2R)-2-Aminocyclohexanecarboxylic Acid, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on available safety data for this compound and structurally similar chemicals.
This compound is a chemical compound that requires careful handling to prevent potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety protocols outlined below is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemically impermeable gloves. | Prevents direct skin contact and subsequent irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or irritation is experienced, use a NIOSH-approved respirator. | Minimizes the risk of respiratory tract irritation from dust or aerosols.[1] |
| Protective Clothing | Wear a lab coat or other suitable protective clothing. | Provides an additional barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
-
Put on all required personal protective equipment.
-
-
Handling :
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Avoid the formation of dust.[3]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
-
Wash hands thoroughly after handling the compound.[4]
-
-
Storage :
-
Spill Response :
-
In case of a spill, wear appropriate PPE and avoid breathing dust.
-
For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[3]
-
Avoid generating dust during cleanup.
-
Ventilate the area of the spill.
-
Disposal Plan
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect waste material in a clearly labeled, sealed container.
-
Container Management : Do not mix with other waste materials. Handle uncleaned containers as you would the product itself.
-
Disposal Route : Dispose of the chemical waste through a licensed and approved waste disposal company.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
